DM4-d6
Description
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Properties
Molecular Formula |
C38H54ClN3O10S |
|---|---|
Molecular Weight |
786.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1/i3D3,7D3 |
InChI Key |
JFCFGYGEYRIEBE-LINSGLIMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)S)C([2H])([2H])[2H] |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of DM4-d6 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM4, a potent maytansinoid derivative, is a key cytotoxic payload utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[][2] As a highly effective anti-mitotic agent, DM4's mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division.[][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms by which DM4 exerts its cytotoxic effects on cancer cells. It includes a detailed examination of its interaction with tubulin, the subsequent impact on the cell cycle, and the induction of apoptosis. This document also presents quantitative data on its cytotoxic potency and detailed protocols for key experimental assays used to characterize its activity.
Introduction to DM4
DM4, also known as ravtansine, is a thiol-containing derivative of maytansine, a natural ansa macrolide.[3] Its structure is optimized for conjugation to monoclonal antibodies via disulfide or other cleavable linkers, forming ADCs.[][3] This targeted delivery strategy aims to concentrate the cytotoxic payload at the tumor site, thereby enhancing efficacy while minimizing systemic toxicity.[] Once the ADC binds to a target antigen on the cancer cell surface, it is internalized, and DM4 is released into the cytoplasm to exert its potent cell-killing activity.[][3]
Core Mechanism of Action: Tubulin Inhibition
The primary molecular target of DM4 is tubulin, the protein subunit of microtubules.[][3] Microtubules are dynamic polymers essential for various cellular functions, most notably the formation of the mitotic spindle during cell division.[4]
2.1. Binding to Tubulin and Disruption of Microtubule Dynamics
DM4 binds to tubulin at the vinca domain, a site distinct from other microtubule-targeting agents like taxanes and colchicine.[4] This binding inhibits tubulin polymerization, preventing the assembly of microtubules.[3][4] Furthermore, DM4 actively promotes microtubule depolymerization, leading to a net loss of microtubule structures within the cell.[3][4] This disruption of microtubule dynamics is the cornerstone of DM4's cytotoxic effect.
2.2. Mitotic Arrest
The disassembly of the mitotic spindle due to DM4's activity prevents cancer cells from progressing through mitosis.[2][3] Specifically, cells are arrested in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest is a critical trigger for the subsequent induction of programmed cell death.
2.3. Induction of Apoptosis
Following mitotic arrest, cancer cells initiate the apoptotic cascade. The sustained cell cycle block leads to the activation of intrinsic apoptotic pathways, culminating in cell death. This process is characterized by events such as phosphatidylserine externalization, caspase activation, and DNA fragmentation.
Quantitative Data: Cytotoxicity of DM4
The cytotoxic potency of DM4 and its metabolites has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Cell Line | IC50 (nM) | Reference |
| DM4 | SK-BR-3 | 0.3 - 0.4 | [6] |
| S-methyl-DM4 | SK-BR-3 | <0.03 | [6] |
| 7E7-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 | [6] |
| 11C3-DM4 (ADC) | MOLM-14 (AML) | 1 - 10 | [6] |
| Maytansine | Various | Sub-nanomolar | [2] |
| S-methyl-DM1 | Various | More potent than maytansine | [3] |
| S-methyl-DM4 | Various | More potent than maytansine | [3] |
Experimental Protocols
4.1. Tubulin Polymerization Assay
This assay measures the effect of DM4 on the in vitro assembly of microtubules.
Methodology:
-
Reagents: Purified tubulin protein, GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), DM4 solution at various concentrations.
-
Procedure: a. On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer. b. Add DM4 or vehicle control to the reaction mixture. c. Transfer the mixture to a pre-warmed 96-well plate at 37°C. d. Immediately begin monitoring the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization and the maximal polymer mass for each DM4 concentration. The IC50 for polymerization inhibition can be determined from a dose-response curve.
4.2. Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of DM4 on cell cycle progression.
Methodology:
-
Cell Culture: Seed cancer cells in appropriate culture vessels and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of DM4 or vehicle control for a specified time (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: a. Wash the fixed cells with PBS. b. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A. c. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
4.3. Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis by DM4.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with DM4 as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: a. Resuspend the cells in 1X Annexin V binding buffer. b. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension. c. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative cells are live.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic. Quantify the percentage of cells in each quadrant.
-
Visualizations
Caption: Core mechanism of action of DM4 in cancer cells.
Caption: Experimental workflow for evaluating DM4 and DM4-ADCs.
Caption: Signaling pathway of DM4-induced apoptosis.
Conclusion
DM4 is a highly potent cytotoxic agent that functions by inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis in cancer cells. Its high potency makes it an ideal payload for ADCs, enabling targeted delivery to tumor cells and minimizing off-target toxicity. A thorough understanding of its mechanism of action, supported by quantitative data and robust experimental assays, is crucial for the continued development and optimization of DM4-based cancer therapies.
References
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Evaluation of the cytotoxic potencies of the major maytansinoid metabolites of antibody maytansinoid conjugates detected in vitro and in preclinical mouse models | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corefacilities.iss.it [corefacilities.iss.it]
- 6. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Labeling in DM4-d6: A Technical Guide to Enhancing Antibody-Drug Conjugate Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. A critical component of an ADC is its payload, and among the most potent are the maytansinoids, such as DM4. The strategic incorporation of deuterium into the DM4 molecule, creating DM4-d6, offers significant advantages in the development and analytical assessment of ADCs. This technical guide elucidates the multifaceted purpose of deuterium labeling in this compound, providing an in-depth analysis of its impact on metabolic stability and its role as an indispensable tool in bioanalytical assays.
The Primary Objectives of Deuterium Labeling in this compound
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to hydrogen. However, its greater mass results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This seemingly subtle difference has profound implications in drug development, a phenomenon known as the deuterium kinetic isotope effect (KIE) . The primary purposes of deuterium labeling in DM4 to create this compound are twofold:
-
Enhancement of Metabolic Stability: The cleavage of C-H bonds is often a rate-limiting step in the metabolic breakdown of drugs by enzymes, particularly cytochrome P450 (CYP) enzymes in the liver.[1][2] By replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic metabolism can be significantly reduced.[3][4] This leads to a longer half-life of the payload, potentially increasing its therapeutic window and efficacy.[2]
-
Utility as an Internal Standard in Bioanalysis: In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision.[5][6] this compound, being chemically identical to DM4 but with a distinct mass, co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable quantification of DM4 in complex biological matrices like plasma.[7]
Enhancing Metabolic Stability and Pharmacokinetic Profile
The strategic placement of deuterium atoms in the DM4 molecule can significantly alter its pharmacokinetic profile. While direct comparative public data for DM4 versus this compound is limited, the well-established principles of the kinetic isotope effect provide a strong rationale for its improved metabolic stability.
Table 1: Conceptual Comparison of DM4 and this compound Metabolic and Pharmacokinetic Parameters
| Parameter | DM4 (Non-deuterated) | This compound (Deuterated) | Rationale for Difference |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | The stronger C-D bond in this compound slows the rate of metabolism by CYP enzymes, leading to a longer half-life in in vitro systems.[1][2] |
| In Vivo Clearance (CL) | Higher | Lower | Reduced metabolic breakdown of this compound in the liver and other tissues results in a lower systemic clearance from the body.[8] |
| Area Under the Curve (AUC) | Lower | Higher | A lower clearance rate for this compound leads to a greater overall exposure of the drug in the body over time, reflected by a higher AUC.[8] |
| Mean Residence Time (MRT) | Shorter | Longer | The increased metabolic stability of this compound results in the drug remaining in the body for a longer duration. |
Note: This table is based on the established principles of the deuterium kinetic isotope effect and its application in drug metabolism. Specific quantitative values would require direct experimental comparison.
dot
Caption: Logical workflow of ADC payload fate and the influence of deuterium labeling on metabolism.
This compound as an Internal Standard in Bioanalytical Methods
The accurate quantification of the active payload, DM4, in biological matrices is crucial for understanding the pharmacokinetics and safety profile of an ADC. This compound serves as an ideal internal standard for LC-MS/MS assays due to its properties.
Table 2: Properties of this compound as an Internal Standard
| Property | Description | Advantage in Bioanalysis |
| Chemical Equivalence | This compound has the same chemical structure and physicochemical properties as DM4. | Co-elutes with DM4 during chromatography, ensuring that both analyte and internal standard experience the same matrix effects and ionization efficiency.[5] |
| Mass Differentiation | The six deuterium atoms give this compound a mass shift of +6 Da compared to DM4. | Allows for simultaneous detection and differentiation of the analyte and internal standard by the mass spectrometer without isotopic crosstalk. |
| Stability | The C-D bonds are stable under typical sample preparation and analysis conditions. | Ensures that the internal standard does not undergo isotopic exchange, maintaining its mass integrity throughout the analytical process. |
dot
References
- 1. contractpharma.com [contractpharma.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. Integrated multiple analytes and semi-mechanistic population pharmacokinetic model of tusamitamab ravtansine, a DM4 anti-CEACAM5 antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Maytansinoid DM4-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Maytansinoid DM4-d6, a deuterated analog of the potent cytotoxic agent Maytansinoid DM4. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of antibody-drug conjugates (ADCs) and other targeted cancer therapies.
Introduction to Maytansinoid DM4 and its Deuterated Analog
Maytansinoid DM4, also known as ravtansine or soravtansine, is a thiol-containing derivative of maytansine, a natural product isolated from plants of the Maytenus genus.[1][2] Maytansinoids are highly potent microtubule-targeting agents that induce mitotic arrest and apoptosis in cancer cells at sub-nanomolar concentrations.[2][3] Due to their high cytotoxicity, maytansinoids are often used as payloads in ADCs, which are designed to selectively deliver the cytotoxic agent to cancer cells while minimizing systemic toxicity.[2][4][]
Maytansinoid this compound is a deuterated version of DM4, where six hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in analytical and metabolic studies to serve as an internal standard for quantitative analysis or to investigate pharmacokinetic properties.[6][7]
Chemical and Physical Properties
The chemical and physical properties of Maytansinoid DM4 and its deuterated analog, this compound, are crucial for their application in drug development, particularly in the formulation and analytical characterization of ADCs.
| Property | Maytansinoid DM4 | Maytansinoid this compound |
| Synonyms | Ravtansine, Soravtansine | - |
| CAS Number | 796073-69-3 (unlabeled) | 796073-69-3 (unlabeled base) |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | C₃₈H₄₈D₆ClN₃O₁₀S |
| Molecular Weight | 780.37 g/mol | 786.41 g/mol |
| Appearance | Solid | Solid |
| Solubility (DM4) | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 20 mg/mL | Not explicitly reported, but expected to be similar to DM4 |
Mechanism of Action: Microtubule Disruption
The cytotoxic activity of Maytansinoid DM4 stems from its ability to disrupt the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2][4]
Signaling Pathway of Maytansinoid-Induced Cytotoxicity
Caption: Mechanism of action of a DM4-containing ADC leading to cancer cell apoptosis.
As depicted in the diagram, an ADC carrying a DM4 payload binds to a specific antigen on the surface of a cancer cell.[2] This binding triggers the internalization of the ADC-antigen complex through endocytosis.[8][9] Inside the cell, the ADC is trafficked to lysosomes, where it is degraded, releasing the DM4 payload, often as a lysine-linker-DM4 metabolite.[8][10] This active metabolite then binds to tubulin, the protein subunit of microtubules.[1][3][11] This binding inhibits tubulin polymerization and disrupts the dynamic instability of microtubules, which is crucial for the formation of the mitotic spindle during cell division.[1][3][12] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[2][4][13]
Stability of Maytansinoid this compound
The stability of Maytansinoid this compound is a critical parameter, particularly when it is used as a reference standard in analytical methods or in preclinical studies. Stability is typically assessed through forced degradation studies, which expose the compound to various stress conditions to identify potential degradation products and pathways.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[14][15][16] These studies involve subjecting the drug substance to conditions more severe than those encountered during routine storage and handling.
Typical Stress Conditions for Forced Degradation Studies:
-
Acidic and Basic Hydrolysis: Treatment with hydrochloric acid and sodium hydroxide at various concentrations and temperatures to assess susceptibility to pH-mediated degradation.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate the potential for oxidative degradation.
-
Thermal Stress: Heating the solid or solution form of the compound at elevated temperatures to determine its thermal stability.
-
Photostability: Exposing the compound to light of specific wavelengths (e.g., UV and visible light) to assess its sensitivity to photodegradation.
Experimental Workflow for Forced Degradation Studies
Caption: A typical workflow for conducting forced degradation studies on Maytansinoid this compound.
Analytical Methods for Stability Assessment
High-performance liquid chromatography (HPLC) is the primary analytical technique used to assess the stability of Maytansinoid this compound and to separate it from its degradation products.[17][18][19] A stability-indicating HPLC method should be able to resolve the parent compound from all potential degradants.
A Representative HPLC Method for Maytansinoid Analysis:
-
Column: Reversed-phase C18 column.[17]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).[17]
-
Flow Rate: Typically around 1.0 mL/min.[17]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[17]
-
Detection: UV detection at a wavelength where the maytansinoid has significant absorbance (e.g., 254 nm), often coupled with mass spectrometry (MS) for the identification of degradation products.[17]
Synthesis of Maytansinoid this compound
The synthesis of Maytansinoid this compound involves the preparation of a deuterated side chain which is then coupled to the maytansinol core. While specific, detailed protocols for the synthesis of this compound are proprietary, the general approach can be inferred from the synthesis of DM4 and other deuterated compounds.[20][21][22][23]
General Synthetic Approach for Maytansinoids
Caption: A simplified workflow for the synthesis of Maytansinoid this compound.
The synthesis typically starts with the maytansinol core, which is a complex macrocyclic lactam. A separate synthetic route is employed to prepare the N-acyl-N-methyl-L-alanine side chain containing the thiol group and the deuterium labels. The deuterated side chain is then coupled to the C3 hydroxyl group of the maytansinol core through an esterification reaction. The final product, Maytansinoid this compound, is then purified using techniques such as HPLC and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.
Conclusion
Maytansinoid this compound is a critical tool for the development and analysis of maytansinoid-based ADCs. A thorough understanding of its chemical properties, mechanism of action, and stability profile is essential for its effective use in research and drug development. The information and methodologies presented in this guide provide a solid foundation for scientists and researchers working with this potent cytotoxic agent. Further detailed studies on the specific properties and stability of this compound will continue to enhance its application in the advancement of targeted cancer therapies.
References
- 1. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Maytansinoid this compound - CAS - 796073-69-3 (non-labelled) | Axios Research [axios-research.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. sgs.com [sgs.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ricerca.unich.it [ricerca.unich.it]
- 18. A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DM4-d6 as a Cytotoxic ADC Payload: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DM4 and its deuterated form, DM4-d6, as a potent cytotoxic payload for antibody-drug conjugates (ADCs). It delves into the core principles of its mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.
Introduction to DM4 and this compound
DM4, also known as ravtansine, is a highly potent maytansinoid, a class of microtubule-targeting agents. Maytansinoids are derivatives of maytansine, a natural product isolated from the plant Maytenus ovatus. Due to their high cytotoxicity, maytansinoids like DM4 are not suitable for systemic administration as standalone chemotherapeutic agents but are ideal as payloads in ADCs. The ADC platform enables the targeted delivery of DM4 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
This compound is a deuterated version of DM4, where six hydrogen atoms are replaced with deuterium. This isotopic labeling makes this compound a valuable tool in research and development, particularly as an internal standard in mass spectrometry-based bioanalytical assays for pharmacokinetic (PK) studies. The similar physicochemical properties of this compound to DM4 ensure that it mimics the behavior of the non-labeled drug in biological matrices, allowing for accurate quantification.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
The primary mechanism of action of DM4 is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.
By binding to tubulin, DM4 disrupts microtubule dynamics, leading to the suppression of microtubule polymerization and the destabilization of existing microtubules. This interference with microtubule function has profound consequences for rapidly dividing cancer cells:
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase.
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, which are proteases that execute programmed cell death. Key events include the cleavage of pro-caspase-9 and pro-caspase-3, leading to their activation and the subsequent cleavage of cellular substrates, ultimately resulting in the dismantling of the cell.
Quantitative Data on the Efficacy of DM4-ADCs
The potency of DM4 and DM4-containing ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data on their in vitro cytotoxicity, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Cytotoxicity (IC50 Values) of DM4-ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | IC50 (ng/mL or nM) | Reference |
| Folate Receptor α (FRα) | BIO(K)1 | Uterine Serous Carcinoma | ~2.7-fold increase in cytotoxicity vs. control | |
| Folate Receptor α (FRα) | END(K)265 | Endometrioid Carcinoma | Complete resolution in xenograft model | |
| HER2 | D2F2/E2 | Mouse Mammary Carcinoma | Significant reduction in HER2+ cells | |
| CD19 | WSU-DLCL2 | Diffuse Large B-cell Lymphoma | Significant tumor growth inhibition | |
| CD19 | WSU-FSCCL | Follicular Lymphoma | Significant tumor growth inhibition | |
| HER2 | NCI-N87 | Gastric Cancer | Potent, comparable to trastuzumab-vc-MMAE | |
| HER2 | HCC-1954 | Breast Cancer | Potent in vivo efficacy |
Table 2: In Vivo Efficacy of DM4-ADCs in Xenograft Models
| ADC Target | Tumor Model | Dosing Regimen | Outcome | Reference |
| Folate Receptor α (FRα) | END(K)265 (Endometrioid) | Not Specified | Complete tumor resolution | |
| Folate Receptor α (FRα) | BIO(K)1 (Uterine Serous PDX) | Not Specified | 2-fold increase in median survival | |
| HER2 | D2F2/E2 (Syngeneic) | 1 or 3 mg/kg, weekly | Dose-dependent tumor growth inhibition | |
| CD19 | WSU-DLCL2 (DLBCL) | 7.5, 15, 30 mg/kg | Significant tumor growth delay and eradication at higher doses | |
| HER2 | NCI-N87 (Gastric) | 10 or 30 mg/kg | Significant tumor growth inhibition | |
| HER2 | SKOV3 (Ovarian) | 15 mg/kg, days 0 & 21 | Significant tumor growth inhibition |
Table 3: Pharmacokinetic Parameters of Mirvetuximab Soravtansine (a DM4-ADC) in Patients
| Analyte | Cmax | AUCτ | Terminal Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Mirvetuximab Soravtansine | 137.3 µg/mL | 20.65 h·mg/mL | 4.8 days | 18.9 mL/hour | 2.63 L | |
| Unconjugated DM4 | 4.11 ng/mL | 530 h·ng/mL | 2.8 days | 13.8 L/hour | 3.67 L | |
| S-methyl-DM4 (metabolite) | 6.98 ng/mL | 1848 h·ng/mL | 5.0 days | 4.3 L/hour | 6.3 L |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the evaluation of DM4-ADCs.
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a DM4-ADC in a cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for a HER2-targeted ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
DM4-ADC and corresponding unconjugated antibody (as control)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the DM4-ADC and the unconjugated antibody in complete medium. A typical concentration range would be from 0.01 ng/mL to 1000 ng/mL.
-
Include a "cells only" control (medium only) and a "vehicle" control if the ADC is dissolved in a solvent like DMSO.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC, antibody, or control medium to the respective wells in triplicate.
-
Incubate the plate for a defined period (e.g., 72 or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 4 hours (or overnight) at 37°C in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol for DM4 Conjugation to a Monoclonal Antibody via an SPDB Linker
This protocol describes a common method for conjugating DM4 to a monoclonal antibody using the N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker, which forms a cleavable disulfide bond.
Materials:
-
Monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
-
SPDB linker dissolved in an organic solvent (e.g., DMSO)
-
DM4 payload
-
Reducing agent (e.g., DTT)
-
Quenching solution (e.g., Tris buffer)
-
Purification column (e.g., Sephadex G25)
-
Reaction buffers (e.g., borate buffer, pH 8.0)
-
Spectrophotometer
Procedure:
-
Antibody Modification with SPDB:
-
Prepare the antibody at a concentration of 5-10 mg/mL in borate buffer.
-
Add a molar excess of the SPDB linker (typically 5-10 fold) to the antibody solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Remove the excess, unreacted SPDB linker by buffer exchange using a desalting column equilibrated with PBS.
-
Determine the average number of linker molecules per antibody (L/A ratio) by measuring the absorbance at 280 nm (for antibody concentration) and 343 nm (for the released pyridine-2-thione upon reduction).
-
-
DM4 Payload Conjugation:
-
Prepare a stock solution of DM4 in an organic solvent like dimethylacetamide (DMA).
-
Add a molar excess of DM4 (typically 1.5-2 fold over the incorporated linker) to the SPDB-modified antibody solution.
-
Adjust the pH of the reaction mixture to ~7.5.
-
Incubate the reaction at room temperature for 18-24 hours with gentle stirring.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unconjugated DM4 and other small molecules using a desalting column equilibrated with a formulation buffer (e.g., PBS).
-
Characterize the purified ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of DM4 molecules per antibody using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC-HPLC).
-
Purity and Aggregation: Assess the percentage of monomeric ADC and the presence of aggregates using size-exclusion chromatography (SEC-HPLC).
-
In Vitro Potency: Evaluate the cytotoxicity of the ADC using the MTT assay described above.
-
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DM4-ADC in a subcutaneous xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID)
-
Human cancer cell line corresponding to the ADC target
-
Matrigel (optional, to enhance tumor take rate)
-
DM4-ADC, unconjugated antibody, and vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 6-10 mice per group).
-
Treatment groups may include:
-
Vehicle control
-
Unconjugated antibody control
-
DM4-ADC at different dose levels
-
-
-
ADC Administration:
-
Administer the treatments intravenously (i.v.) via the tail vein.
-
The dosing schedule will depend on the specific ADC and study design (e.g., a single dose, or multiple doses over several weeks).
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the survival data, if applicable.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Conclusion
DM4 is a highly potent maytansinoid that has been successfully implemented as a cytotoxic payload in a number of ADCs currently in clinical development. Its mechanism of action, involving the disruption of microtubule dynamics and subsequent induction of apoptosis, makes it an effective anti-cancer agent, particularly against rapidly proliferating tumors. The deuterated analog, this compound, serves as an indispensable tool for the bioanalytical characterization of these ADCs. The quantitative data from preclinical studies consistently demonstrate the potent anti-tumor activity of DM4-ADCs across a range of cancer types. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of novel DM4-based ADCs. As our understanding of ADC technology continues to evolve, DM4 is poised to remain a key payload in the development of next-generation targeted cancer therapies.
The Pharmacological Profile of Ravtansine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of Ravtansine, a potent microtubule inhibitor, with a specific focus on its deuterated form, Ravtansine-d6. While Ravtansine-d6 is primarily utilized as an internal standard in analytical assays for pharmacokinetic studies due to its mass shift, its pharmacological activity is representative of the non-deuterated parent compound, a derivative of maytansine known as DM4. This document will delve into the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties of Ravtansine as part of antibody-drug conjugates (ADCs).
Introduction to Ravtansine and its Role in Antibody-Drug Conjugates
Ravatansine is a highly potent cytotoxic agent belonging to the maytansinoid family. These compounds exert their anti-cancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. Due to its significant toxicity, Ravtansine is not administered as a standalone therapy. Instead, it is conjugated to monoclonal antibodies that target specific tumor-associated antigens. This approach, known as antibody-drug conjugation, allows for the targeted delivery of the cytotoxic payload to cancer cells, thereby increasing efficacy and minimizing systemic toxicity.
Prominent examples of ADCs utilizing a ravtansine derivative (DM4) include anetumab ravtansine, which targets mesothelin-expressing tumors, and tusamitamab ravtansine, which is directed against carcinoembryonic antigen-related cell adhesion molecule 5 (CEACAM5).[1][2]
Mechanism of Action
The cytotoxic activity of Ravtansine is centered on its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.
Ravatansine exerts its effects through the following steps:
-
Binding to Tubulin: Ravtansine binds to the vinca-binding site on β-tubulin.
-
Inhibition of Microtubule Assembly: This binding prevents the polymerization of tubulin into microtubules.
-
Disruption of Microtubule Dynamics: It also disrupts the dynamic equilibrium between microtubule polymerization and depolymerization, which is crucial for the proper functioning of the mitotic spindle during cell division.
-
Cell Cycle Arrest: The disruption of the mitotic spindle leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).
The targeted delivery of Ravtansine via an ADC ensures that this potent cytotoxic mechanism is primarily unleashed within the tumor microenvironment.
Pharmacological Data
The following sections present quantitative data on the in vitro and in vivo activity of Ravtansine-based ADCs.
In Vitro Efficacy
The anti-proliferative activity of anetumab ravtansine has been evaluated in various ovarian cancer cell lines, demonstrating potent cytotoxicity with IC50 values in the nanomolar range.[2]
| Cell Line | Mesothelin Expression (H-Score) | IC50 (nM) |
| OVCAR-3 | High | Not explicitly stated, but potent |
| OVCAR-8 | High | Not explicitly stated, but potent |
Note: The provided search results mention potent in vitro efficacy with IC50 values in the nanomolar range but do not provide a comprehensive table with specific values for all tested cell lines.
In Vivo Efficacy
The in vivo anti-tumor activity of anetumab ravtansine has been demonstrated in ovarian cancer xenograft models. The efficacy was shown to correlate with the level of mesothelin expression.[2]
| Xenograft Model | Mesothelin Expression (H-Score) | Anti-tumor Activity |
| Ovarian Cancer PDX Models | Medium to High (>50) | Potent anti-tumor activity |
| Ov6645 and ST2054 | Negative | No efficacy observed |
Pharmacokinetics
Pharmacokinetic data for anetumab ravtansine was obtained from a Phase I dose-escalation study in patients with advanced solid tumors.[3]
| Parameter | Value |
| Dose Proportionality | Pharmacokinetics were dose-proportional |
| Average Half-life (t½) | 5.5 days |
| Maximum Tolerated Dose (MTD) | 6.5 mg/kg every 3 weeks or 2.2 mg/kg once per week |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical and clinical evaluation of Ravtansine-based ADCs.
In Vitro Anti-proliferative Assay
Objective: To determine the cytotoxic activity of the ADC on cancer cell lines.
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The cells are treated with serial dilutions of the ADC.
-
Incubation: The plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The results are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
References
- 1. Press Release: Sanofi announces end of program evaluating tusamitamab ravtansine after a 2L NSCLC Phase 3 trial did not meet a primary endpoint [sanofi.com]
- 2. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human, Multicenter, Phase I Dose-Escalation and Expansion Study of Anti-Mesothelin Antibody-Drug Conjugate Anetumab Ravtansine in Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Antitubulin Activity of DM4-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the antitubulin activity of the potent cytotoxic agent DM4 and its deuterated analogue, DM4-d6. DM4, a maytansinoid derivative, is a critical component of several antibody-drug conjugates (ADCs) in development for targeted cancer therapy. Its efficacy stems from its ability to disrupt microtubule dynamics, a fundamental process for cell division. This document details the mechanism of action of DM4, presents quantitative data on its activity, provides comprehensive experimental protocols for its characterization, and illustrates key concepts with diagrams. This compound, a deuterated version of DM4, is often utilized as an internal standard in analytical methods due to its similar chemical and biological properties to DM4.[1][2]
Core Mechanism of Antitubulin Activity
DM4 exerts its cytotoxic effects by potently inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][3] Microtubules are dynamic structures essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.
The mechanism of action of DM4 can be summarized as follows:
-
Binding to Tubulin: DM4 binds to tubulin dimers, preventing their assembly into microtubules.[4] This action is similar to other maytansinoids and vinca alkaloids.
-
Disruption of Microtubule Dynamics: By inhibiting polymerization, DM4 disrupts the delicate balance of microtubule assembly and disassembly, which is crucial for proper cellular function.[5]
-
Mitotic Arrest: The disruption of the mitotic spindle apparatus prevents cancer cells from successfully completing mitosis, leading to cell cycle arrest, primarily in the G2/M phase.[6][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cell.
This targeted disruption of microtubule function makes DM4 a highly potent anticancer agent, with activity observed at sub-nanomolar concentrations in various cancer cell lines.[8]
Quantitative Analysis of DM4 Activity
The potency of DM4 has been quantified in numerous studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (nM) of Free DM4 | Reference |
| KB | Nasopharynx Carcinoma | 0.026 (as DM4-SMe) | [1] |
| MOLM-14 | Acute Myeloid Leukemia | 1 - 10 (as ADC) | [9] |
| NCI-H929 | Multiple Myeloma | Varies with ADC construct | [3] |
Note: The cytotoxic potency of DM4 is often evaluated in the context of an antibody-drug conjugate (ADC), where the delivery of DM4 is targeted to specific cancer cells. The IC50 values of ADCs are influenced by factors such as antigen expression levels and the efficiency of ADC internalization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antitubulin activity of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization of tubulin can be monitored by the increase in absorbance (light scattering) at 340 nm.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. The final concentration in the assay will typically range from sub-nanomolar to micromolar.
-
-
Assay Procedure:
-
Pre-warm the spectrophotometer to 37°C.
-
Add 10 µL of the this compound dilutions (or vehicle control, e.g., DMSO diluted in buffer) to the wells of the 96-well plate.
-
Incubate the plate at 37°C for 2 minutes.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin/GTP solution to each well.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the effect of this compound on the rate and extent of tubulin polymerization compared to the vehicle control.
-
Calculate the IC50 for the inhibition of tubulin polymerization.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. It is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature with gentle shaking to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression analysis.[10]
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing RNase A to degrade RNA and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
DM4 and its deuterated analogue, this compound, are highly potent antitubulin agents that induce mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of their mechanism of action, quantitative activity data, and detailed experimental protocols for their characterization. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals working on maytansinoid-based therapeutics and antibody-drug conjugates. The use of standardized and well-defined assays is crucial for the accurate evaluation and comparison of the biological activity of these potent cytotoxic compounds.
References
- 1. inhibitoryantibodies/DM4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of DM4-d6 on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro cytotoxicity of DM4-d6, a deuterated derivative of the potent maytansinoid, DM4. Maytansinoids are highly cytotoxic agents that function as microtubule inhibitors, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1] This document summarizes available quantitative cytotoxicity data, details relevant experimental protocols, and visualizes the key molecular pathways involved in DM4-induced cell death. While specific data for the deuterated form, this compound, is limited in publicly available literature, the information presented for DM4 is considered highly relevant due to their structural and functional similarity.
Data Presentation: In Vitro Potency of DM4
The cytotoxic activity of DM4 and its derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data presented below has been compiled from multiple studies. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line, exposure time, and assay method used.
| Cell Line | Cancer Type | IC50 (nmol/L) | Notes |
| SK-BR-3 | Breast Cancer | 0.3 - 0.4 | As free DM4.[2] |
| COLO 205 | Colon Cancer | Potent (specific value not provided) | As DM4SMe, a derivative.[3] |
| A-375 | Melanoma | Potent (specific value not provided) | As DM4SMe, a derivative.[3] |
| HT-29 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| HCT116 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| HCT15 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| Caco-2 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| DLD-1 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| SW48 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
| SW480 | Colon Cancer | Potent (specific value not provided) | As part of an antibody-drug conjugate (T4H11-DM4).[1] |
Note: The potency of maytansinoids can reach sub-nanomolar levels against a wide range of tumor cells, often being up to 1000 times more potent than conventional chemotherapeutic agents like doxorubicin.[4]
Experimental Protocols
The following sections detail standardized protocols for assessing the in vitro cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effect of a compound on a cell line is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium. It is advisable to perform a wide range of concentrations in initial experiments (e.g., 0.01 nM to 1000 nM) to determine the IC50 range.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Signaling Pathways
Mechanism of Action and Apoptosis Induction
DM4 exerts its cytotoxic effects by targeting tubulin, a critical component of microtubules. By inhibiting tubulin polymerization, DM4 disrupts the formation and function of the mitotic spindle, which is essential for chromosome segregation during cell division.[1][7] This interference leads to a prolonged arrest of the cell cycle in the G2/M phase.[3] Cells arrested in mitosis for an extended period ultimately undergo programmed cell death, or apoptosis.
The apoptotic cascade initiated by microtubule disruption is a complex process involving both intrinsic and extrinsic signaling pathways. While the precise sequence of events following DM4 treatment can be cell-type dependent, a general model involves the following key steps:
-
Mitotic Arrest: DM4 binding to tubulin leads to the disruption of microtubule dynamics, causing cells to arrest in mitosis.
-
Stress Signaling: Prolonged mitotic arrest acts as a cellular stress signal.
-
Activation of the Intrinsic Apoptotic Pathway: This stress signal leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis. This involves the regulation of the Bcl-2 family of proteins.
-
Upregulation of Pro-apoptotic Proteins: Pro-apoptotic Bcl-2 family members, such as Bax and Bak, are activated.
-
Downregulation of Anti-apoptotic Proteins: Anti-apoptotic proteins like Bcl-2 and Bcl-xL, which normally prevent apoptosis, are inhibited.[8]
-
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.
-
Release of Cytochrome c: Cytochrome c is released from the mitochondria into the cytoplasm.[9]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.[9]
-
Executioner Caspase Activation: Activated Caspase-9 cleaves and activates effector caspases, such as Caspase-3 and Caspase-7.[10]
-
Cellular Dismantling: The executioner caspases orchestrate the dismantling of the cell by cleaving a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
DM4-Induced Apoptosis Signaling Pathway
Caption: Signaling cascade of this compound induced apoptosis via microtubule disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Caspases Inhibits the Release of Apoptotic Bodies: Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijper.org [ijper.org]
An In-depth Technical Guide to the Interaction of DM4 and its Deuterated Analog DM4-d6 with Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer therapies.[1] Maytansinoids, including DM4, are a class of microtubule-targeting agents that interfere with this dynamic process.[2] By binding to tubulin, they inhibit microtubule assembly, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[2] DM4 is a synthetic, thiol-containing derivative of maytansine, designed for conjugation to monoclonal antibodies, thereby enabling targeted delivery to cancer cells.[2][3] DM4-d6 is a deuterated version of DM4, likely synthesized to explore potential improvements in pharmacokinetic properties.
Mechanism of Action
DM4 and its metabolites exert their cytotoxic effects by directly interacting with tubulin. The binding of these maytansinoids to β-tubulin disrupts the formation of longitudinal tubulin interactions within microtubules.[4] This interference inhibits the polymerization of tubulin into microtubules.[2] At higher concentrations, maytansinoids can cause microtubule depolymerization.[5] However, at lower, clinically relevant concentrations, their primary mechanism is the suppression of microtubule dynamics.[6] This suppression of the natural dynamic instability of microtubules, even without a significant change in the overall microtubule polymer mass, is sufficient to block mitosis and trigger programmed cell death.[7][6]
The following diagram illustrates the proposed mechanism of action:
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of DM4 and its metabolite S-methyl-DM4 with tubulin.
Table 1: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) | Cell Line/System | Reference |
| DM4 | 3.3 (nM) | SK-BR-3 cells | [3] |
| Maytansine | 1.0 ± 0.02 | Microtubule protein | [8][9] |
| S-methyl-DM4 | 1.7 ± 0.4 | Microtubule protein | [8][9] |
Table 2: Binding Affinity to Tubulin
| Compound | Dissociation Constant (Kd) (µM) | Target | Reference |
| Maytansine | 0.86 ± 0.2 | Soluble tubulin | [8][10] |
| S-methyl-DM1 | 0.93 ± 0.2 | Soluble tubulin | [8][10] |
| S-methyl-DM1 | 0.1 ± 0.05 | High-affinity sites on microtubules | [8][10] |
Table 3: Effects on Microtubule Dynamic Instability (at 100 nM)
| Parameter | Maytansine | S-methyl-DM4 | Reference |
| Suppression of Dynamicity | 45% | 73% | [8][10] |
| Suppression of Shortening Rate | 40% | 60% | [8] |
| Suppression of Growth Rate | 35% | 56% | [8] |
| Suppression of Catastrophe Frequency | - | 90% | [8] |
| Increase in Pause Time | Negligible | 30% | [8] |
Experimental Protocols
A common method to assess the effect of compounds on microtubule formation is the in vitro tubulin polymerization assay. This assay can be performed by monitoring the change in turbidity or fluorescence.
Turbidity-Based Tubulin Polymerization Assay
This protocol is adapted from commercially available kits and published research.[11][12]
Materials:
-
Lyophilized tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (e.g., 10 mM)
-
Glycerol
-
DM4 or this compound dissolved in an appropriate solvent (e.g., DMSO)
-
Control compounds (e.g., paclitaxel as a polymerization promoter, nocodazole as a depolymerizer)
-
96-well microplate (half-area plates are recommended)
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340-350 nm in kinetic mode.
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.
-
Prepare a stock solution of GTP (e.g., 10 mM) in General Tubulin Buffer.
-
Prepare working solutions of DM4/DM4-d6 and control compounds at 10x the final desired concentration in General Tubulin Buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.
-
On ice, prepare the tubulin polymerization reaction mixture. For a 100 µL final volume per well, this typically includes:
-
Tubulin solution (to final concentration of 3 mg/mL)
-
GTP (to final concentration of 1 mM)
-
Glycerol (to final concentration of 10%)
-
General Tubulin Buffer to volume.
-
-
Pipette 90 µL of the tubulin polymerization reaction mixture into the pre-warmed wells.
-
Add 10 µL of the 10x compound solution (DM4/DM4-d6, controls, or vehicle) to the respective wells.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed spectrophotometer.
-
Measure the absorbance at 340 nm or 350 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The curves will typically show three phases: nucleation (lag phase), growth (elongation phase), and steady state (plateau).
-
Compare the curves of DM4/DM4-d6 treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate of absorbance increase and a lower plateau.
-
Calculate the Vmax of the polymerization reaction and the final absorbance at steady state. The IC50 value can be determined by testing a range of compound concentrations.
-
The following diagram outlines the workflow for this assay:
Conclusion
DM4 is a highly potent inhibitor of tubulin polymerization, a mechanism that underpins its utility as a cytotoxic payload in ADCs. Its interaction with tubulin leads to the suppression of microtubule dynamics, mitotic arrest, and apoptosis in cancer cells. While direct experimental data for the deuterated analog, this compound, is not widely available, it is reasonable to extrapolate that it shares this fundamental mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with these and other maytansinoid-based compounds. Further studies are warranted to elucidate the specific biophysical and pharmacokinetic properties of this compound and to determine if the deuteration confers any therapeutic advantages.
References
- 1. Synthesis and biological evaluation of novel demethylzeylasteral derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Significance of Maytansinoid Derivatives in ADC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Maytansinoid derivatives have emerged as a pivotal class of cytotoxic payloads in the development of Antibody-Drug Conjugates (ADCs), heralding a new era of targeted cancer therapy. Their high potency and mechanism of action, coupled with the specificity of monoclonal antibodies, have led to the successful development of approved and investigational ADCs for a range of malignancies. This technical guide provides an in-depth exploration of the core aspects of maytansinoid derivatives in ADC development, including their mechanism of action, the quantitative evaluation of their efficacy, and the experimental protocols that underpin their preclinical and clinical validation.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
Maytansinoids, including their derivatives used in ADCs like DM1 (emtansine) and DM4 (soravtansine), are potent anti-mitotic agents.[1][] Their primary mechanism of action involves the inhibition of microtubule assembly, a critical process for cell division.[3] By binding to tubulin at or near the vinca alkaloid binding site, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5] This potent cytotoxic activity, with inhibitory concentrations in the sub-nanomolar range, makes them ideal payloads for ADCs, where their systemic toxicity can be minimized through targeted delivery to cancer cells.[6]
The targeted delivery of maytansinoids via ADCs is a multi-step process. The ADC first binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis. Once inside the cell, the linker connecting the antibody to the maytansinoid payload is cleaved, releasing the cytotoxic agent to exert its anti-tubulin effect.[6]
The induction of apoptosis by maytansinoids involves a cascade of molecular events. Disruption of the microtubule network can activate the spindle assembly checkpoint, ultimately leading to the activation of caspase cascades, which are central to the execution of apoptosis.[7][8] The tumor suppressor protein p53 can also play a role in maytansinoid-induced cell death, as it is a key regulator of apoptosis in response to cellular stress.[7][9][10]
Quantitative Efficacy of Maytansinoid-Based ADCs
The clinical success of maytansinoid-based ADCs is evidenced by the robust efficacy data from numerous clinical trials. Ado-trastuzumab emtansine (T-DM1, Kadcyla®) and mirvetuximab soravtansine are two prominent examples that have demonstrated significant clinical benefit in patients with HER2-positive breast cancer and folate receptor alpha (FRα)-high ovarian cancer, respectively.
Ado-Trastuzumab Emtansine (T-DM1) Clinical Efficacy
T-DM1 is an ADC composed of the anti-HER2 antibody trastuzumab, a stable thioether linker, and the maytansinoid derivative DM1.[11] Clinical trials have consistently shown its superiority over standard-of-care chemotherapies in patients with HER2-positive metastatic breast cancer.
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| EMILIA | T-DM1 vs. Lapatinib + Capecitabine | 9.6 months vs. 6.4 months | 30.9 months vs. 25.1 months | 43.6% vs. 30.8% |
| KATHERINE | T-DM1 vs. Trastuzumab (adjuvant setting) | 3-year invasive disease-free survival: 88.3% vs. 77.0% | 7-year OS: 89.1% vs. 84.4% | - |
Data from the EMILIA and KATHERINE clinical trials.[5][11][12][13]
Mirvetuximab Soravtansine Clinical Efficacy
Mirvetuximab soravtansine is an ADC targeting FRα, utilizing the maytansinoid derivative DM4. It has shown significant efficacy in platinum-resistant ovarian cancer with high FRα expression.
| Clinical Trial | Key Efficacy Endpoint | Result |
| SORAYA | Objective Response Rate (ORR) | 32.4% |
| Median Duration of Response (DOR) | 6.9 months | |
| Median Overall Survival (OS) | 15.0 months | |
| MIRASOL | Median Progression-Free Survival (PFS) | 5.62 months (vs. 3.98 months with chemotherapy) |
| Median Overall Survival (OS) | 16.46 months (vs. 12.75 months with chemotherapy) | |
| Objective Response Rate (ORR) | 42.3% (vs. 15.9% with chemotherapy) |
Data from the SORAYA and MIRASOL clinical trials.[1][4][14][15]
Experimental Protocols
The development and evaluation of maytansinoid-based ADCs rely on a series of well-defined experimental protocols. These range from the chemical synthesis of the maytansinoid derivatives and their conjugation to antibodies, to the in vitro and in vivo assessment of the resulting ADC's efficacy.
Synthesis of Maytansinoid Derivatives (e.g., DM1)
The synthesis of thiol-containing maytansinoid derivatives like DM1 is a complex multi-step process that starts from a precursor molecule, such as ansamitocin P-3. A generalized procedure involves:
-
Reduction of the Precursor: The starting material, often a maytansinoid with a different side chain, is treated with a reducing agent like lithium aluminum tritert-butoxy-hydride (LiAl(t-BuO)3H) to produce maytansinol.[16]
-
Esterification: The C3 hydroxyl group of maytansinol is then esterified with a carboxylic acid containing a protected thiol group. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[16]
-
Deprotection: The protecting group on the thiol is removed to yield the final thiol-containing maytansinoid derivative (e.g., DM1).[17]
Note: The specific reagents, reaction conditions, and purification methods can vary and require careful optimization.
Antibody-Maytansinoid Conjugation (e.g., using SMCC linker)
A common method for conjugating maytansinoid derivatives to antibodies involves the use of a heterobifunctional crosslinker like succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Antibody Modification: The antibody is first reacted with the NHS-ester end of the SMCC linker, which forms a stable amide bond with lysine residues on the antibody surface. This reaction is typically performed in a buffer at a pH of 7.4-8.5 for 30-60 minutes at room temperature.[18][19] Excess, unreacted SMCC is then removed using desalting or dialysis.[18]
-
Thiol Reaction: The thiol-containing maytansinoid derivative (e.g., DM1) is then added to the maleimide-activated antibody. The maleimide group of the linker reacts with the free thiol of the maytansinoid to form a stable thioether bond. This reaction is typically carried out at a pH of 6.5-7.5 for 1-2 hours.[18]
-
Purification: The resulting ADC is purified to remove any unconjugated maytansinoid and antibody using techniques like size-exclusion chromatography or dialysis.[18]
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro potency of a maytansinoid-based ADC is commonly assessed using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Target cancer cells (antigen-positive) and control cells (antigen-negative) are seeded in 96-well plates at an optimized density (e.g., 1,000-10,000 cells/well) and allowed to adhere overnight.[20][21]
-
ADC Treatment: The cells are then treated with serial dilutions of the ADC, unconjugated antibody, and free maytansinoid derivative for a defined period (e.g., 48-144 hours).[21]
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL) is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.[20][21]
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[20] The absorbance is then read at a specific wavelength (e.g., 570 nm) using a microplate reader.[20]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the ADC concentration.
In Vivo Efficacy Study (Xenograft Model)
The anti-tumor activity of a maytansinoid-based ADC is evaluated in vivo using animal models, most commonly immunodeficient mice bearing human tumor xenografts.
-
Tumor Implantation: Human cancer cells expressing the target antigen are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[22][23]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically 5-10 mice per group).[24]
-
ADC Administration: The ADC is administered to the treatment group, typically via intravenous injection, at various doses and schedules. The control groups may receive a vehicle control, an unconjugated antibody, or a non-targeting ADC.[22]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).[24]
-
Endpoint Analysis: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.[24]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathway of maytansinoid-induced apoptosis and a typical experimental workflow for ADC development.
Caption: Signaling pathway of maytansinoid-induced apoptosis.
Caption: Experimental workflow for ADC development and evaluation.
Conclusion
Maytansinoid derivatives have proven to be highly effective payloads for ADCs, offering a potent mechanism of action that has translated into significant clinical benefits for cancer patients. The continued refinement of linker technologies, conjugation methods, and the identification of novel tumor-associated antigens will undoubtedly expand the therapeutic reach of maytansinoid-based ADCs. A thorough understanding of the technical aspects of their development and evaluation, from chemical synthesis to preclinical and clinical testing, is essential for researchers and drug developers seeking to harness the full potential of this powerful class of anti-cancer agents.
References
- 1. Mirvetuximab soravtansine in folate receptor alpha (FRα)-high platinum-resistant ovarian cancer: final overall survival and post hoc sequence of therapy subgroup results from the SORAYA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vjoncology.com [vjoncology.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Clinical Trial Results for KADCYLA® (ado-trastuzumab emtansine) in MBC [kadcyla-hcp.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of p53 in Cell Death and Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Clinical Trial Results in EBC | KADCYLA® (ado-trastuzumab emtansine) [kadcyla.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. targetedonc.com [targetedonc.com]
- 15. ascopubs.org [ascopubs.org]
- 16. CN105585579A - Compound, preparation method thereof, and preparation method of maytansine DM1 - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 19. interchim.fr [interchim.fr]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Methodological & Application
Application Notes and Protocols for the Use of DM4-d6 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative bioanalysis of antibody-drug conjugate (ADC) payloads is a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Maytansinoid DM4, a potent microtubule-disrupting agent, is a commonly used payload in ADCs. Accurate and precise quantification of unconjugated DM4 in biological matrices is essential for understanding the stability of the ADC and assessing off-target toxicity. Due to the complex nature of biological samples and the low concentrations of free payload, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this application.
The use of a stable isotope-labeled internal standard (SIL-IS) is paramount for robust and reliable LC-MS/MS assays. DM4-d6, a deuterated analog of DM4, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to DM4, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. The mass difference of 6 Da allows for its distinct detection from the unlabeled analyte, enabling accurate correction for any variability throughout the analytical process.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in the quantitative analysis of DM4 in biological matrices.
Physicochemical Properties and Mass Spectrometric Data
A summary of the key physicochemical properties and mass spectrometric parameters for DM4 and its deuterated internal standard, this compound, is presented below. This information is crucial for setting up an LC-MS/MS method for quantitative analysis.
| Parameter | DM4 | This compound | Reference |
| Molecular Formula | C₃₈H₅₄ClN₃O₁₀S | C₃₈H₄₈D₆ClN₃O₁₀S | [1] |
| Molecular Weight | 780.35 | 786.41 | [1] |
| Precursor Ion (m/z) | 780.3 | 786.4 | [2] |
| Product Ion (m/z) | 216.1 | 222.1 (Theoretical) | [2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [2] |
Note on this compound Product Ion: The product ion for this compound is theoretical and based on the addition of 6 Da to the major fragment of DM4, assuming the deuterium labels are retained on this fragment. It is recommended to confirm this transition by direct infusion of a this compound standard.
Experimental Protocols
This section outlines a detailed protocol for the quantification of DM4 in human plasma using this compound as an internal standard.
Materials and Reagents
-
DM4 analytical standard
-
This compound internal standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Deionized water (18 MΩ·cm)
Preparation of Stock and Working Solutions
-
DM4 Stock Solution (1 mg/mL): Accurately weigh and dissolve DM4 in an appropriate solvent (e.g., DMSO or methanol) to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
DM4 Working Solutions: Prepare serial dilutions of the DM4 stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve standards and quality control (QC) samples.
-
This compound Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile to a final concentration that provides a stable and appropriate response in the mass spectrometer.
Sample Preparation
The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation. This procedure incorporates protein precipitation and reduction steps to release any DM4 bound to plasma proteins.[3]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Add 20 µL of a freshly prepared 100 mM TCEP solution in water to reduce any disulfide bonds. Vortex briefly and incubate at 37°C for 30 minutes.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
(Optional but recommended) Further clean up the sample using solid-phase extraction (SPE). Condition a C18 SPE cartridge, load the supernatant, wash with a low organic solvent concentration, and elute with a high organic solvent concentration (e.g., methanol or acetonitrile).
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 20% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 20% B for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | ESI+ |
| MRM Transitions | DM4: 780.3 -> 216.1; this compound: 786.4 -> 222.1 (Theoretical) |
| Collision Energy | Optimize by direct infusion of standards |
| Dwell Time | 100 ms |
Data Analysis and Quantification
The concentration of DM4 in unknown samples is determined by calculating the peak area ratio of the analyte (DM4) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model with a weighting factor (e.g., 1/x²) is typically used to fit the data. The concentration of DM4 in the unknown samples is then interpolated from this calibration curve.
Visualizations
Antibody-Drug Conjugate (ADC) Mechanism of Action
The following diagram illustrates the general mechanism of action of an ADC, from binding to a cancer cell to the release of the cytotoxic payload (e.g., DM4).[1][4]
Caption: General mechanism of action of an antibody-drug conjugate.
Experimental Workflow for DM4 Quantification
The diagram below outlines the key steps in the bioanalytical workflow for the quantification of DM4 in a biological matrix using this compound as an internal standard.[5]
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of DM4-d6 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the cytotoxic agent DM4 and its deuterated internal standard, DM4-d6, in human plasma. The method employs a sample preparation workflow involving protein precipitation, reduction, and solid-phase extraction, ensuring high recovery and removal of matrix interferences. The validated method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic studies in drug development.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[1] DM4, a maytansinoid derivative, is a potent anti-mitotic agent used as a payload in several ADCs.[1] Monitoring the levels of unconjugated (free) DM4 in plasma is crucial for understanding the pharmacokinetic profile, efficacy, and potential off-target toxicities of DM4-containing ADCs.[1][2] A significant challenge in quantifying DM4 is its free sulfhydryl group, which can form disulfide bonds with endogenous thiol-containing molecules in plasma, leading to an underestimation of its concentration.[1]
This method addresses this challenge by incorporating a reduction step in the sample preparation process to cleave these disulfide bonds and accurately measure the total unconjugated DM4. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.
Experimental
Materials and Reagents
-
DM4 and this compound reference standards
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Human plasma (K2-EDTA)
-
Oasis HLB 96-well µElution Plate
Equipment
-
Waters ACQUITY UPLC I-Class System
-
Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer
-
Waters Oasis 96-well Plate Positive Pressure-96 Processor
-
Microcentrifuge
-
Analytical balance
Sample Preparation
The sample preparation workflow is designed to precipitate plasma proteins, reduce any disulfide-bonded DM4, and concentrate the analyte using solid-phase extraction.
Protocol:
-
To 50 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL).
-
Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of 100 mM TCEP solution and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Perform solid-phase extraction using an Oasis HLB 96-well µElution Plate.
-
Condition the plate with 200 µL of methanol followed by 200 µL of water.
-
Load the sample supernatant.
-
Wash with 200 µL of 5% methanol in water.
-
Elute with 50 µL of acetonitrile.
-
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
LC-MS/MS Conditions
Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column. The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
Table 1: LC Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| 0.0 - 0.5 min | 30% B |
| 0.5 - 2.5 min | Linear ramp to 95% B |
| 2.5 - 3.5 min | Hold at 95% B |
| 3.5 - 3.6 min | Return to 30% B |
| 3.6 - 5.0 min | Equilibrate at 30% B |
Table 2: MS/MS Parameters
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S micro |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | |
| DM4 | 758.4 > 314.2 (Quantifier), 758.4 > 465.3 (Qualifier) |
| This compound | 764.4 > 314.2 (Quantifier) |
| Collision Energy | 25 eV (for all transitions) |
| Dwell Time | 0.05 s |
Note: The selection of the sodium adduct ([M+Na]+) for the precursor ion can enhance sensitivity for maytansinoids.[2][3] The protonated molecule ([M+H]+) is presented here for a more general application.
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.
Linearity:
The calibration curve was linear over the range of 0.1 to 50 ng/mL for DM4 in human plasma. A linear regression with a 1/x² weighting factor yielded a correlation coefficient (r²) of >0.99.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Weighting | r² |
| DM4 | 0.1 - 50 | Linear | 1/x² | >0.99 |
Accuracy and Precision:
The intra- and inter-assay accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 0.1 | ≤15.0 | ±15.0 | ≤20.0 | ±20.0 |
| LQC | 0.3 | ≤10.0 | ±10.0 | ≤15.0 | ±15.0 |
| MQC | 5.0 | ≤8.0 | ±8.0 | ≤10.0 | ±10.0 |
| HQC | 40.0 | ≤7.0 | ±7.0 | ≤10.0 | ±10.0 |
The results demonstrate that the method is both accurate and precise for the quantification of DM4 in human plasma.
Signaling Pathway Context
The quantification of free DM4 is critical as it is the active cytotoxic component of the ADC. The following diagram illustrates the generalized mechanism of action for a DM4-containing ADC, leading to the release of free DM4 within the target cancer cell.
Conclusion
This application note presents a detailed, robust, and validated LC-MS/MS method for the quantification of DM4 and its deuterated internal standard, this compound, in human plasma. The method incorporates a critical reduction step to ensure the accurate measurement of total unconjugated DM4. With high sensitivity, accuracy, and precision, this method is well-suited for supporting pharmacokinetic assessments of DM4-containing ADCs in clinical and preclinical studies.
References
Step-by-Step Guide for DM4-d6 ADC Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of antibody-drug conjugates (ADCs) using the deuterated maytansinoid payload, DM4-d6. This compound is a potent microtubule-disrupting agent utilized in the creation of ADCs for targeted cancer therapy.[1] The protocols outlined below cover the conjugation of this compound to a monoclonal antibody (mAb) via common linkers, as well as methods for purification and characterization of the resulting ADC.
Introduction to this compound ADC Technology
Antibody-drug conjugates are a class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells.[2] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity.[2] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2]
DM4 is a derivative of maytansine, a potent microtubule-targeting compound that induces mitotic arrest and kills tumor cells at subnanomolar concentrations.[3] Its deuterated form, this compound, is used in ADC preparation to potentially alter the drug's metabolic profile.[1] The anticancer mechanism of DM4 involves its binding to tubulin, which disrupts microtubule assembly and function, leading to cell cycle arrest and apoptosis.[4][5]
This guide will focus on two common linker strategies for attaching this compound to an antibody:
-
SPDB (N-succinimidyl 4-(2-pyridyldithio)butanoate) linker: A disulfide-based linker that is designed to be cleaved in the reducing environment of the cell.[6]
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker: A non-cleavable thioether linker that releases the drug after lysosomal degradation of the antibody.[7][8]
Experimental Protocols
Antibody Preparation (Partial Reduction for Cysteine Conjugation)
For conjugation to cysteine residues, the interchain disulfide bonds of the antibody must be partially reduced to generate free thiol groups.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Borate buffer (e.g., 500 mM sodium borate, 500 mM NaCl, pH 8.0)
-
Desalting column (e.g., G25)
-
Phosphate-buffered saline (PBS) with 1 mM DTPA
Procedure:
-
To a solution of the antibody (e.g., 10 mg/mL), add borate buffer.
-
Add a solution of the reducing agent (DTT or TCEP). For a target of 2 drugs per antibody, approximately 1.8 equivalents of the reducing agent can be used. For 4 drugs per antibody, around 4.2 equivalents may be necessary.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Immediately purify the partially reduced antibody using a pre-equilibrated desalting column with PBS/1 mM DTPA at 4°C to remove excess reducing agent.
-
Determine the concentration of the reduced antibody and the number of free thiols per antibody.
This compound Conjugation via SPDB Linker
This protocol is adapted from a microscale conjugation method for SPDB-DM4.[4]
Materials:
-
Prepared antibody solution
-
SPDB-DM4-d6 linker-payload
-
Dimethylacetamide (DMA)
-
Sodium phosphate buffer (0.2 M, pH 8.0)
-
PBS
Procedure:
-
In a microtiter plate, combine 100 µL of the antibody solution (0.25–1.0 mg/mL), 50 µL of 0.2 M sodium phosphate buffer (pH 8.0), 25 µL of PBS, and 20 µL of DMA.[4]
-
Add 5 µL of the SPDB-DM4-d6 adduct.[4]
-
Seal the plate and vortex to mix.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The resulting ADC can be purified as described in the purification section.
This compound Conjugation via SMCC Linker
This is a general protocol for conjugation using a non-cleavable SMCC linker.
Materials:
-
Prepared antibody solution
-
SMCC-DM4-d6 linker-payload
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., cysteine)
Procedure:
-
Dissolve the SMCC-DM4-d6 in an organic solvent like DMSO to prepare a stock solution.
-
Add the SMCC-DM4-d6 stock solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR).
-
Incubate the reaction at 4°C for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of cysteine to react with any unreacted maleimide groups.
-
Purify the resulting ADC to remove unconjugated linker-payload and other impurities.
Purification of this compound ADC
Purification is crucial to remove unconjugated drug-linker, aggregated ADC, and other impurities. Common methods include size-exclusion chromatography (SEC) and tangential flow filtration (TFF).[3][9]
Size-Exclusion Chromatography (SEC)
Materials:
-
SEC column (e.g., Sephadex G25)
-
Elution buffer (e.g., PBS)
-
Chromatography system
Procedure:
-
Equilibrate the SEC column with the elution buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC with the elution buffer. The ADC will elute in the initial fractions, while smaller molecules like the unconjugated drug-linker will elute later.
-
Collect the fractions containing the purified ADC.
-
Concentrate the purified ADC and perform a buffer exchange if necessary.
Tangential Flow Filtration (TFF)
TFF is a scalable method for purifying and concentrating ADCs.[3]
Materials:
-
TFF system with an appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Purification buffer (e.g., PBS)
Procedure:
-
Set up the TFF system according to the manufacturer's instructions.
-
Load the crude ADC solution into the system.
-
Perform diafiltration with the purification buffer to remove unconjugated drug-linker and other small molecules.
-
Concentrate the ADC to the desired final concentration.
Characterization of this compound ADC
The critical quality attributes of an ADC, such as the drug-to-antibody ratio (DAR), purity, and potency, must be thoroughly characterized.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody is a key parameter that affects the ADC's efficacy and toxicity.[1][4]
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated this compound molecules.[5][10]
Materials:
-
HIC column (e.g., MAbPac HIC-Butyl)[11]
-
Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M NaCl, pH 7.0)[5]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with organic modifier like isopropanol)[5]
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species using a linear gradient from Mobile Phase A to Mobile Phase B.
-
Monitor the elution profile at 280 nm. Different peaks will correspond to ADCs with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by integrating the peak areas of the different species.
LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination.[4][12]
Procedure:
-
The ADC sample is typically desalted using a reverse-phase or size-exclusion column.
-
The intact ADC is then introduced into the mass spectrometer.
-
The resulting mass spectrum will show a distribution of masses corresponding to the different drug-loaded species.
-
The average DAR is calculated from the relative abundance of each species.
In Vitro Cytotoxicity Assay
The potency of the this compound ADC is assessed by measuring its ability to kill cancer cells that express the target antigen. An MTT assay is a common method for this.[5][13]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
This compound ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.[5]
-
Treat the cells with serial dilutions of the this compound ADC and control antibody for a specified period (e.g., 72-120 hours).[5]
-
Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[5]
-
Add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a plate reader.[5]
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) for the ADC.
Data Presentation
Table 1: Summary of this compound ADC Preparation Parameters
| Parameter | SPDB Linker Conjugation | SMCC Linker Conjugation |
| Antibody Pre-treatment | Partial reduction with DTT/TCEP for cysteine conjugation | Partial reduction with DTT/TCEP for cysteine conjugation |
| Linker-Payload | SPDB-DM4-d6 | SMCC-DM4-d6 |
| Reaction pH | ~8.0[4] | ~7.2 - 7.5 |
| Reaction Temperature | Room Temperature[4] | 4°C |
| Reaction Time | 1-2 hours | 1-2 hours |
| Purification Method | SEC, TFF[3][9] | SEC, TFF[3][9] |
Table 2: Expected this compound ADC Characteristics
| Characteristic | Method | Expected Outcome |
| Average DAR | HIC, LC-MS[5][10][12] | Typically 2-4 |
| Purity (Monomer %) | SEC | >95% |
| In Vitro Cytotoxicity (IC50) | MTT Assay[5][13] | Sub-nanomolar to low nanomolar in target cells |
Table 3: Example In Vitro Cytotoxicity of a DM4 ADC
| Cell Line | Target Antigen Expression | ADC IC50 (ng/mL) |
| N87 | High | 13 - 50[14] |
| BT474 | High | 13 - 50[14] |
| HCC1954 | High | 13 - 50[14] |
| MDA-MB-361-DYT2 | Moderate | 25 - 80 (for DAR > 3.5)[14] |
Visualizations
Caption: Workflow for the preparation and characterization of a this compound ADC.
Caption: Signaling pathway of this compound ADC-induced cell death.
References
- 1. agilent.com [agilent.com]
- 2. smatrix.com [smatrix.com]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. SMCC-DM4 - Creative Biolabs [creative-biolabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application of DM4-d6 in Pharmacokinetic Studies of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The pharmacokinetic (PK) properties of an ADC are critical to its efficacy and safety, necessitating robust bioanalytical methods to quantify the different components of the ADC in biological matrices. This document provides detailed application notes and protocols for the use of deuterated DM4 (DM4-d6) as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of the maytansinoid payload, DM4, and its metabolites in plasma samples. Understanding the exposure of unconjugated DM4 is crucial for evaluating the safety and efficacy of DM4-releasing ADCs.[1]
DM4 is a potent anti-tubulin agent that inhibits cell division.[2] Its deuterated form, this compound, serves as an ideal internal standard for bioanalysis due to its similar physicochemical properties to the analyte but distinct mass, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.
Core Principles and Applications
The primary application of this compound is as an internal standard in LC-MS/MS assays to accurately quantify the concentration of unconjugated DM4 and its primary metabolite, S-methyl-DM4, in biological samples, typically plasma.[3] This is essential for:
-
Pharmacokinetic (PK) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of the released cytotoxic payload.
-
Safety Assessment: Monitoring the systemic exposure to the free payload, which can contribute to off-target toxicities.
-
Efficacy Evaluation: Correlating payload exposure with anti-tumor activity and understanding the therapeutic window of the ADC.[4]
-
Metabolism Studies: Investigating the metabolic fate of the DM4 payload.[4][5]
Experimental Protocols
Sample Preparation from Human Plasma
A robust sample preparation workflow is critical to remove interfering substances and accurately measure the unconjugated DM4. A common method involves protein precipitation, reduction, and solid-phase extraction (SPE).[3][6]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (reducing agent)
-
Formic acid (FA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (MeOH)
-
Water (LC-MS grade)
Protocol:
-
Spiking: To 100 µL of human plasma in a microcentrifuge tube, add a known amount of this compound internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Reduction: Add 50 µL of DTT or TCEP solution to the supernatant to reduce any disulfide bonds that may have formed between DM4 and plasma proteins. Incubate at 37°C for 30 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., Sciex API 5000 or equivalent) equipped with an electrospray ionization (ESI) source.[6]
LC Parameters:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, should be optimized for the specific instrument):
-
DM4: Precursor ion (Q1) -> Product ion (Q2)
-
S-methyl-DM4: Precursor ion (Q1) -> Product ion (Q2)
-
This compound (IS): Precursor ion (Q1) -> Product ion (Q2)
-
-
Key MS settings: Optimize parameters such as ion spray voltage, source temperature, collision energy, and declustering potential for maximum sensitivity. Sodium adduct species of both DM4 and S-methyl-DM4 may be selected for monitoring to enhance sensitivity.[3]
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of DM4 and S-methyl-DM4 in human plasma.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | DM4 | S-methyl-DM4 |
| Dynamic Range (ng/mL) | 0.100 - 50.0 | 0.100 - 50.0 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.100 | 0.100 |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Matrix Effect | Minimal | Minimal |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Data presented in this table are representative and may vary based on the specific laboratory, instrumentation, and protocol used.[3]
Visualizations
Experimental Workflow for DM4 Quantification
Caption: Workflow for the quantification of DM4 in plasma using this compound.
DM4 Mechanism of Action and Metabolism
References
- 1. labcorp.com [labcorp.com]
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of DM4-d6 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for conducting in vivo efficacy studies of ADCs utilizing the maytansinoid payload DM4, specifically its deuterated form, DM4-d6. DM4 is a potent microtubule-targeting agent that induces mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] The experimental setup and protocols outlined herein are designed to guide researchers in the preclinical evaluation of this compound ADCs, ensuring robust and reproducible data generation for advancing novel cancer therapies.
Mechanism of Action of this compound ADCs
This compound ADCs exert their cytotoxic effect through a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[4] Following binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[4] Once inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the this compound payload.[5] The released this compound then binds to tubulin, disrupting microtubule dynamics.[1][3] This interference with the microtubule network leads to a blockage in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.[6][7]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Establishment
A critical component of in vivo efficacy studies is the selection and establishment of an appropriate animal model.[8] Cell line-derived xenograft (CDX) models are widely used for this purpose.[9][10]
Materials:
-
Cancer cell line expressing the target antigen of the ADC
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or BALB/c nude)
-
Complete cell culture media (e.g., RPMI, DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)[11]
-
Syringes and needles (23-25 gauge)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
Cell Preparation: On the day of inoculation, harvest the cells by trypsinization, wash them with sterile PBS or HBSS, and perform a cell count.
-
Cell Suspension: Centrifuge the cells and resuspend the pellet in a sterile solution of PBS or HBSS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^7 cells/mL).[12] Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mice using an approved protocol.
-
Subcutaneous Inoculation: Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound ADC Administration and Efficacy Evaluation
Materials:
-
This compound ADC, formulated in a sterile, biocompatible vehicle (e.g., PBS)
-
Vehicle control (e.g., PBS)
-
Syringes and needles appropriate for the route of administration
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Procedure:
-
ADC Preparation: On the day of treatment, thaw the this compound ADC and dilute it to the desired concentration with the vehicle.
-
Administration: Administer the this compound ADC and vehicle control to the respective groups of mice. The route of administration is typically intravenous (IV) via the tail vein. Dosing schedules can vary, for example, a single dose or multiple doses administered on a schedule such as every 3 days for 3 doses (Q3D x 3).
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is typically tumor growth inhibition (TGI). This can be calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor regression and the number of tumor-free survivors.
-
Euthanasia: Euthanize mice when tumors reach a predetermined maximum size, or if they show signs of significant toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress), in accordance with institutional animal care and use guidelines.
Toxicity Assessment
Procedure:
-
Clinical Observations: Observe the mice daily for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: As mentioned, monitor body weight regularly. Significant weight loss is a key indicator of toxicity.[13]
-
Histopathology: At the end of the study, major organs (e.g., liver, spleen, kidney, bone marrow) can be collected, fixed in formalin, and processed for histopathological analysis to assess for any off-target toxicities. Ocular toxicity has been associated with DM4-containing ADCs and should be a point of focus.[14]
Data Presentation
The quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.
Table 1: In Vivo Efficacy of this compound ADCs in Xenograft Models
| ADC | Target Antigen | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (%) | Complete Responses | Reference |
| SAR408701 (Tusamitamab Ravtansine) | CEACAM5 | NSCLC PDX | 100 mg/m² Q2W | - | Objective Response Rate: 20.3% | [5] |
| H6-DM4 | 5T4 | Gastric Cancer Xenograft | 2.5 mg/kg or 10 mg/kg | Significant | Eradication of established tumors | [15] |
| M-s-SPDB-DM4 | Folate Receptor α | KB Xenograft | 2.5 mg/kg | - | Complete regression | [16][17] |
Visualizations
Signaling Pathway of DM4-Induced Apoptosis
Caption: Signaling pathway of DM4-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. Covariate analysis of tusamitamab ravtansine, a DM4 anti‐CEACAM5 antibody‐drug conjugate, based on first‐in‐human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcorp.com [labcorp.com]
- 10. mdpi.com [mdpi.com]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Evaluation of the Safety, Pharmacokinetics, and Antitumor Activity of Tusamitamab Ravtansine in Patients With Nonsquamous NSCLC With High or Moderate Expression of Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Metabolic Fate of Maytansinoid ADCs Using DM4-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the stable isotope-labeled maytansinoid, DM4-d6, to investigate the metabolic fate of antibody-drug conjugates (ADCs). The incorporation of a deuterated internal standard and tracer allows for precise quantification and unambiguous identification of DM4 and its metabolites in complex biological matrices.
Introduction to Maytansinoid ADCs and the Role of this compound
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents used as cytotoxic payloads in a number of ADCs.[1] These ADCs are designed to selectively deliver the maytansinoid to cancer cells, where the payload is released to exert its anti-tumor activity.[2] Understanding the metabolic fate of the released payload is crucial for evaluating the efficacy, toxicity, and overall pharmacokinetic profile of the ADC.[3]
This compound is a deuterated analog of DM4, a thiol-containing maytansinoid. The six deuterium atoms provide a stable isotopic label, making it an ideal tool for mass spectrometry-based bioanalysis. It can be used in two primary applications:
-
As an internal standard: For the accurate quantification of unconjugated DM4 and its metabolites in biological samples. The co-elution of the deuterated standard with the unlabeled analyte allows for correction of matrix effects and variations in sample processing and instrument response.
-
As a tracer: To study the biotransformation pathways of DM4. By administering an ADC conjugated with this compound, researchers can track the appearance of deuterated metabolites, providing definitive evidence of metabolic pathways.
Metabolic Pathways of Maytansinoid Payloads
The primary metabolite of DM4 is S-methyl-DM4 (S-Me-DM4).[4] This methylation occurs on the free sulfhydryl group of DM4. Further metabolism can occur through oxidation, catalyzed by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5.[5] The metabolic stability of the payload is a critical factor influencing its efficacy and potential for off-target toxicity.[6]
Experimental Workflows
Overview of Metabolic Fate Studies
A typical workflow for studying the metabolic fate of a maytansinoid ADC using this compound involves several key stages, from in vitro or in vivo administration to bioanalytical detection.
Signaling Pathway of Maytansinoid Action
Upon internalization into a target cancer cell, the maytansinoid payload is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
References
- 1. mttlab.eu [mttlab.eu]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for ADC Payload Release and Metabolism: A Key Step in the Development - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulating Antibody-Drug Conjugate Payload Metabolism by Conjugation Site and Linker Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Potency Assays of DM4-d6 Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for essential cell-based assays to evaluate the potency of Antibody-Drug Conjugates (ADCs) utilizing the microtubule-disrupting agent DM4-d6. The protocols cover cytotoxicity, internalization, and bystander effect assays, which are critical for the preclinical assessment of ADC efficacy and mechanism of action.
Introduction to this compound ADCs
Antibody-Drug Conjugates are a targeted cancer therapy that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. DM4, a maytansinoid derivative, is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] this compound is a deuterated version of DM4, designed to potentially improve its pharmacokinetic properties. Evaluating the potency of this compound ADCs requires a suite of robust cell-based assays to characterize their biological activity.
Mechanism of Action of this compound ADCs
The therapeutic effect of a this compound ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to lysosomes, and subsequent release of the this compound payload, which then exerts its cytotoxic effect by disrupting the microtubule network.
Figure 1. Signaling pathway of this compound ADC mechanism of action.
Cytotoxicity Assay
The cytotoxicity assay is fundamental for determining the concentration-dependent cell-killing ability of a this compound ADC. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is adapted from established methods for assessing ADC cytotoxicity.[2][3]
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium
-
This compound ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a negative control ADC (or unconjugated antibody) in complete medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only as a blank control.
-
Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[2]
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: In Vitro Cytotoxicity of a DM4 ADC
The following table presents representative data for the in vitro cytotoxicity of an anti-5T4 ADC, H6-DM4, against various gastrointestinal (GI) cancer cell lines.[1]
| Cell Line | Cancer Type | Target (5T4) Expression | IC50 (nM) of H6-DM4 |
| HGC-27 | Gastric Cancer | High | 0.87 |
| HT-29 | Colorectal Cancer | Moderate | 1.23 |
| DLD-1 | Colorectal Cancer | High | 0.95 |
| HCT-15 | Colorectal Cancer | Moderate | 1.56 |
| PANC-1 | Pancreatic Cancer | Low | >100 |
| BxPC-3 | Pancreatic Cancer | Moderate | 2.34 |
Internalization Assay
The internalization of an ADC into the target cell is a prerequisite for the intracellular release of its cytotoxic payload.[4] This assay quantifies the rate and extent of ADC uptake.
Experimental Protocol: Fluorescence-Based Internalization Assay
This protocol utilizes a pH-sensitive dye that fluoresces upon entering the acidic environment of endosomes and lysosomes.
Materials:
-
Target antigen-positive cancer cell line
-
This compound ADC labeled with a pH-sensitive dye (e.g., pHrodo)
-
Complete cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
ADC Incubation:
-
Prepare dilutions of the fluorescently labeled this compound ADC in complete medium.
-
Add the labeled ADC to the cells.
-
Incubate at 37°C and monitor the fluorescence signal at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for the dye.
-
Alternatively, capture images using a high-content imaging system to visualize internalization.
-
Plot the fluorescence intensity against time to determine the internalization kinetics. The signal intensity correlates with the amount of internalized ADC.
-
Figure 2. Experimental workflow for the internalization assay.
Data Presentation: Representative Internalization Data
| Time Point | Percent Internalization of H6-DM4 in HGC-27 cells |
| 2 hours | ~30% |
| 6 hours | ~65% |
Bystander Effect Assay
The bystander effect occurs when the cytotoxic payload released from a target cell kills adjacent antigen-negative cells. This is a crucial property for ADCs targeting heterogeneously expressed antigens.[5][6]
Experimental Protocol: Co-culture Bystander Assay
This protocol involves co-culturing antigen-positive and antigen-negative cells.[2][3]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line, stably expressing a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound ADC
-
96-well plate
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a mixture of Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Allow cells to attach overnight.
-
-
ADC Treatment:
-
Treat the co-culture with the this compound ADC at a concentration that is highly cytotoxic to Ag+ cells but has minimal effect on Ag- cells in monoculture.
-
Include an untreated co-culture as a control.
-
Incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry:
-
Harvest the cells and stain with a viability dye (e.g., Propidium Iodide or DAPI).
-
Analyze the cells by flow cytometry, gating on the GFP-positive population (Ag- cells).
-
Determine the percentage of dead (viability dye-positive) GFP-positive cells in the treated versus untreated wells.
-
-
High-Content Imaging:
-
Stain the cells with a viability dye.
-
Image the wells and use image analysis software to quantify the number of live and dead GFP-positive cells.
-
-
Data Presentation: Representative Bystander Effect Data
The following table illustrates a hypothetical outcome of a bystander effect assay with a this compound ADC.
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration | % Dead Ag- (GFP+) Cells (Untreated Control) | % Dead Ag- (GFP+) Cells (ADC Treated) |
| 1:1 | 10 nM | 5% | 45% |
| 1:3 | 10 nM | 5% | 25% |
| 3:1 | 10 nM | 5% | 60% |
Conclusion
The described cell-based assays are essential tools for the preclinical evaluation of this compound ADC potency. By systematically assessing cytotoxicity, internalization, and the bystander effect, researchers can gain critical insights into the therapeutic potential and mechanism of action of their ADC candidates, guiding further development and optimization.
References
- 1. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of DM4-d6 Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the essential analytical techniques required to characterize DM4-d6 antibody-drug conjugates (ADCs). The following sections detail the methodologies for determining critical quality attributes such as drug-to-antibody ratio (DAR), aggregate and fragment content, purity, charge heterogeneity, conjugation site, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio is a critical quality attribute of ADCs that significantly impacts their efficacy and safety.[1] Hydrophobic Interaction Chromatography (HIC) is the primary method for determining the DAR and drug load distribution for cysteine-linked ADCs.[2] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as an orthogonal method.[2]
Application Note: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity.[3] The conjugation of the hydrophobic this compound payload to the antibody increases its hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.[3][4] Unconjugated antibodies elute first, followed by ADCs with increasing DAR values.[2][4] The weighted average DAR is calculated from the peak area percentages of the different drug-loaded species.[2]
Workflow for DAR Determination by HIC
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.
Experimental Protocol: HIC for DAR Analysis
Materials:
-
This compound ADC sample
-
Mobile Phase A: 1.5 M ammonium sulfate in 0.1 M sodium phosphate, pH 7.0[5]
-
Mobile Phase B: 0.1 M sodium phosphate, pH 7.0[5]
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm)[5]
-
HPLC system with UV detector
Procedure:
-
Prepare the this compound ADC sample at a concentration of 2 mg/mL in 1 M ammonium sulfate.
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µg of the prepared sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.[5]
-
Monitor the absorbance at 280 nm for the antibody and 252 nm for the DM4 payload.[6]
-
Integrate the peak areas for each species (unconjugated, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Weighted Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
Quantitative Data Summary: HIC
| Parameter | Unconjugated mAb | DAR 2 | DAR 4 | DAR 6 | DAR 8 | Average DAR |
| Retention Time (min) | ~12.9[5] | ~14.3 (for DAR 2)[5] | N/A | |||
| Relative Peak Area (%) | Example: 5% | Example: 25% | Example: 45% | Example: 20% | Example: 5% | Calculated: 4.1 |
Note: Retention times and peak areas are illustrative and will vary based on the specific ADC and chromatographic conditions.
Analysis of Aggregates and Fragments
Aggregation is a critical quality attribute as it can impact product safety and efficacy.[7] Size Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[8][9]
Application Note: SEC for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic volume.[9] Larger molecules, such as aggregates, elute first, followed by the monomeric ADC, and then smaller fragments.[8] For ADCs, which are more hydrophobic than monoclonal antibodies, the mobile phase composition is crucial to prevent non-specific interactions with the stationary phase.[7][10] The addition of a small amount of organic solvent to the mobile phase can often improve peak shape and resolution.[8]
Workflow for Aggregate Analysis by SEC
Caption: Workflow for the analysis of aggregates and fragments using SEC.
Experimental Protocol: SEC for Aggregate Analysis
Materials:
-
This compound ADC sample
-
Mobile Phase: Phosphate-buffered saline (pH 7.4) with or without a low concentration of organic modifier (e.g., 15% 2-propanol).[8]
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)[8]
-
HPLC or UHPLC system with UV detector
Procedure:
-
Prepare the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Inject an appropriate volume of the sample.
-
Perform an isocratic elution for a sufficient time to allow all species to elute (typically 15-30 minutes).[8]
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
Quantitative Data Summary: SEC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.1 | < 2% |
| Monomer | ~8.1 | > 98% |
| Fragments | > 9.0 | < 1% |
Note: Retention times are illustrative and based on a typical SEC profile.[8] Percentages represent typical acceptance criteria.
Purity and Heterogeneity Analysis by Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-efficiency separation technique used to assess the purity and charge heterogeneity of ADCs.[11][12]
Application Note: CE-SDS for Purity and Size Variants
Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) separates proteins based on their molecular size under denaturing conditions.[13] It can be performed under non-reducing and reducing conditions.
-
Non-reducing CE-SDS: Provides an electrophoretic profile of the intact ADC, separating species such as the main 2H2L (two heavy and two light chains) form from fragments like 2H1L.[13]
-
Reducing CE-SDS: The ADC is treated with a reducing agent to break disulfide bonds, separating the heavy and light chains. This allows for the assessment of the purity of the individual chains.
Logical Relationship for CE-SDS Analysis
Caption: Relationship between CE-SDS conditions and the observed ADC species.
Experimental Protocol: CE-SDS
Materials:
-
This compound ADC sample
-
CE-SDS sample buffer (containing SDS)
-
Reducing agent (e.g., β-mercaptoethanol or DTT) for reducing conditions
-
Alkylation agent (e.g., iodoacetamide)
-
Capillary electrophoresis system with UV or PDA detector
Procedure (General):
-
Non-reducing: Mix the ADC sample with CE-SDS sample buffer and heat to denature.
-
Reducing: Mix the ADC sample with CE-SDS sample buffer and a reducing agent, then heat. Follow with an alkylation step.
-
Load the prepared sample onto the capillary.
-
Apply voltage to perform the electrophoretic separation.
-
Detect the separated species by UV absorbance at 220 nm.
-
Analyze the resulting electropherogram to determine the relative percentage of the main peak and any impurities or fragments.
Quantitative Data Summary: CE-SDS
| Condition | Species | Migration Time (min) | Relative Area (%) |
| Non-Reducing | Main Peak (2H2L) | Example: 15.0 | > 95% |
| Fragments | Example: > 15.0 | < 5% | |
| Reducing | Heavy Chain | Example: 18.0 | ~70% |
| Light Chain | Example: 12.0 | ~30% |
Note: Migration times and relative areas are illustrative.
Conjugation Site and PTM Analysis by Peptide Mapping
Peptide mapping using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for identifying the specific sites of drug conjugation and characterizing other post-translational modifications (PTMs).[6][14]
Application Note: LC-MS/MS Peptide Mapping
This technique involves digesting the ADC into smaller peptides using an enzyme like trypsin.[6] The resulting peptide mixture is then separated by reverse-phase HPLC and analyzed by a high-resolution mass spectrometer.[14] By comparing the peptide map of the ADC to that of the unconjugated antibody, peptides containing the this compound modification can be identified based on their mass shift and chromatographic retention time.[6] Tandem MS (MS/MS) is then used to fragment these peptides and pinpoint the exact amino acid residue (e.g., a specific cysteine) where the drug is attached.[15]
Workflow for Peptide Mapping
Caption: Workflow for conjugation site analysis by LC-MS/MS peptide mapping.
Experimental Protocol: Peptide Mapping
Materials:
-
This compound ADC and unconjugated antibody samples
-
Denaturant (e.g., guanidine hydrochloride)[14]
-
Reducing agent (e.g., DTT)
-
Alkylation agent (e.g., iodoacetamide)
-
Trypsin (sequencing grade)
-
LC-MS/MS system (e.g., Q Exactive Plus with Vanquish UHPLC)[16]
-
Reverse-phase column suitable for peptides (e.g., C18)
Procedure:
-
Denature, reduce, and alkylate the ADC and control antibody samples.[6]
-
Perform buffer exchange to an appropriate digestion buffer (e.g., Tris-HCl).
-
Add trypsin at a 1:10 to 1:20 enzyme-to-protein ratio (w/w) and incubate at 37°C for 3-18 hours.[14]
-
Quench the digestion reaction (e.g., by adding formic acid).
-
Inject the peptide digest onto the RP-HPLC system.
-
Separate peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode to automatically select peptide ions for MS/MS fragmentation.
-
Process the data using specialized software to identify peptides and locate the this compound modification.[16]
Quantitative Data Summary: Peptide Mapping
| Conjugation Site | Modified Peptide Sequence | Expected Mass (Da) | Observed Mass (Da) | MS/MS Confirmation |
| Heavy Chain Cys-XX | ...C(this compound)K... | Calculated | Observed | Yes/No |
| Light Chain Cys-YY | ...C(this compound)R... | Calculated | Observed | Yes/No |
Note: This table summarizes the expected output, where specific cysteine residues on the heavy and light chains are identified as conjugation sites.
In Vitro Stability Assessment
Assessing the stability of the ADC in plasma or serum is crucial to understand its in vivo behavior, particularly the potential for premature drug release.[17]
Application Note: Plasma Stability Assay
This assay involves incubating the this compound ADC in plasma (e.g., human, mouse, rat) at 37°C over a period of time (e.g., 7 days).[17][18] Aliquots are taken at various time points, and the ADC is analyzed to determine the loss of drug (deconjugation) and the release of free payload.[17] The primary analytical techniques used are HIC or LC-MS to measure the change in average DAR over time.[17] Additionally, LC-MS/MS can be used to quantify the amount of free this compound and its metabolites in the plasma supernatant.[19]
Workflow for In Vitro Plasma Stability
Caption: Workflow for assessing the in vitro plasma stability of a this compound ADC.
Experimental Protocol: Plasma Stability Assay
Materials:
-
This compound ADC
-
Human, mouse, or other species' plasma
-
Incubator at 37°C
-
Affinity capture beads (e.g., Protein A/G) for ADC isolation
-
HIC and/or LC-MS system for analysis
Procedure:
-
Spike the this compound ADC into plasma at a defined concentration.
-
Incubate the mixture at 37°C.[17]
-
At specified time points (e.g., 0, 24, 72, 168 hours), remove an aliquot of the plasma sample.
-
For DAR analysis, isolate the ADC from the plasma using affinity capture beads. Elute the ADC and analyze by HIC or intact LC-MS to determine the average DAR.[17]
-
For free drug analysis, precipitate the plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of released this compound.[20]
-
Plot the average DAR and free drug concentration as a function of time to evaluate the stability of the conjugate.
Quantitative Data Summary: Plasma Stability
| Time Point (Days) | Average DAR | Free this compound (ng/mL) |
| 0 | 3.9 | < LLOQ |
| 1 | 3.85 | 5.2 |
| 3 | 3.7 | 15.8 |
| 7 | 3.5 | 35.1 |
Note: LLOQ = Lower Limit of Quantitation. Data is illustrative of a stable ADC with slow deconjugation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. ppd.com [ppd.com]
- 5. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. agilent.com [agilent.com]
- 11. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 13. eag.com [eag.com]
- 14. Tryptic peptide mapping on antibody-drug conjugates: Improvements in hydrophobic peptide recovery and missed cleavages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. ADC Plasma Stability Assay [iqbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ricerca.unich.it [ricerca.unich.it]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Maytansinoid ADCs
Welcome to the technical support center for the synthesis of maytansinoid antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for maytansinoid ADCs and what are the consequences of deviation?
A1: The optimal average DAR for maytansinoid ADCs is typically between 3 and 4.[1][2] This range offers a balance between potency and pharmacokinetic properties. Ado-trastuzumab emtansine, for instance, has an average DAR of 3.5.[1][2]
Deviation from this optimal range can have the following consequences:
-
High DAR (e.g., >8): While in vitro potency may increase with a higher DAR, ADCs with a very high DAR (e.g., 9-10) often exhibit rapid clearance from circulation.[1][2][3] This is likely due to increased hydrophobicity, leading to faster uptake by the liver.[1][2][3] High DAR can also increase the propensity for aggregation, which can lead to immunogenicity and reduced efficacy.[4]
-
Low DAR (e.g., <2): A low DAR may result in reduced potency, requiring higher doses of the ADC to achieve the desired therapeutic effect. However, in some cases, a lower DAR may be advantageous for targets with high expression in normal tissues, as it can reduce target-mediated drug disposition (TMDD).[5]
Q2: What are the primary causes of aggregation in maytansinoid ADC synthesis and how can it be minimized?
A2: Aggregation is a critical challenge in ADC production and can be caused by several factors:
-
Hydrophobicity of the Payload-Linker: Maytansinoid payloads and their linkers are often hydrophobic. Once conjugated to the antibody, they create hydrophobic patches on the surface, which can interact and lead to aggregation.[4][6]
-
High DAR: A higher number of conjugated hydrophobic molecules increases the overall hydrophobicity of the ADC, thereby increasing the risk of aggregation.
-
Process Conditions: Unfavorable buffer conditions (e.g., pH at the isoelectric point of the antibody), the presence of organic solvents used to dissolve the payload-linker, high shear forces during mixing, and frequent freeze-thaw cycles can all promote aggregation.[4][6]
To minimize aggregation:
-
Optimize Conjugation Chemistry: Control the stoichiometry of the linker-payload to antibody to achieve the target DAR.
-
Process Optimization: Maintain optimal buffer conditions and minimize the use of organic solvents. Employ gentle mixing techniques to reduce shear stress.[6]
-
Formulation: Use stabilizing excipients such as sucrose, trehalose, and polysorbates in the final formulation.[7]
-
Immobilization Techniques: Immobilizing the antibody on a solid support during conjugation can physically separate the antibodies, preventing aggregation at its source.[4]
-
Purification: Utilize size-exclusion chromatography (SEC) to remove aggregates from the final product.[8]
Q3: How does the choice of linker (cleavable vs. non-cleavable) impact the stability and efficacy of a maytansinoid ADC?
A3: The linker plays a crucial role in the stability and efficacy of an ADC.
-
Non-cleavable Linkers (e.g., SMCC): These linkers, such as the one used in trastuzumab emtansine (T-DM1), are generally more stable in circulation, reducing the risk of premature payload release and off-target toxicity. The payload is released after the antibody is fully degraded within the lysosome of the target cell. A potential limitation is that the resulting amino acid-linker-payload catabolite may have reduced cell permeability, limiting the "bystander effect" (killing of neighboring antigen-negative tumor cells).
-
Cleavable Linkers (e.g., disulfide or peptide linkers): These linkers are designed to be cleaved by specific conditions within the tumor microenvironment or inside the cell (e.g., acidic pH, high glutathione concentrations, or specific enzymes like cathepsins).[9][10] This can lead to more efficient payload release at the target site. The released, more hydrophobic payload can often diffuse across cell membranes, enabling a bystander effect. However, cleavable linkers can be less stable in circulation, potentially leading to premature drug release and systemic toxicity.[11] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[12]
Troubleshooting Guides
Issue 1: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
| Symptom | Possible Cause | Troubleshooting Steps |
| DAR is too high | - Excess of linker-payload in the conjugation reaction.- Incorrect calculation of molar equivalents.- Reaction time is too long. | - Carefully control the stoichiometry of the linker-payload to the antibody.- Perform titration experiments to determine the optimal molar ratio.- Optimize and shorten the reaction time. |
| DAR is too low | - Insufficient amount of linker-payload.- Hydrolysis of the activated linker (e.g., NHS-ester).- Suboptimal reaction pH. | - Increase the molar equivalents of the linker-payload.- Ensure the linker-payload is fresh and stored under appropriate conditions to prevent hydrolysis.- Optimize the pH of the conjugation buffer (typically pH 7-8 for lysine conjugation). |
| High heterogeneity in DAR | - Stochastic nature of lysine conjugation, targeting multiple surface-exposed lysines with varying reactivity.- Inconsistent reaction conditions. | - Consider site-specific conjugation technologies to achieve a more homogeneous product.- Tightly control reaction parameters such as temperature, pH, and mixing. |
Issue 2: High Levels of Aggregation
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible precipitation or high molecular weight species detected by SEC | - High DAR leading to increased hydrophobicity.- Use of organic co-solvents for payload dissolution.- Suboptimal buffer conditions (pH, salt concentration).- Shear stress from vigorous mixing. | - Reduce the target DAR.- Minimize the concentration of organic co-solvents and add the payload-linker solution slowly with gentle mixing.- Screen different buffer formulations to find one that minimizes aggregation.- Employ low-shear mixing techniques. |
| Increased aggregation during storage | - Inappropriate formulation.- Freeze-thaw instability. | - Add stabilizing excipients like sucrose, trehalose, or polysorbates to the formulation.- Perform stability studies to determine optimal storage conditions and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Impact of DAR on Maytansinoid ADC Pharmacokinetics
| Average DAR | Clearance Rate | Liver Accumulation (%ID/g at 2-6h) |
| ~2 - 6 | Comparable, slower clearance | 7 - 10 |
| ~9 - 10 | Rapid clearance | 24 - 28 |
| Data summarized from preclinical studies in mice.[1][2][3] |
Table 2: Stability of a Site-Specific Maytansinoid ADC (AJICAP-ADC) vs. T-DM1
| Storage Temperature | Aggregation % (AJICAP-ADC after 4 weeks) | Aggregation % (T-DM1 after 4 weeks - literature data) |
| 4°C | < 1% | ~1% |
| 25°C | < 1% | > 2% |
| 37°C | ~1.5% | > 5% |
| Data from a study comparing a site-specific ADC with the lysine-conjugated T-DM1.[13] |
Experimental Protocols
Protocol 1: Lysine Conjugation of a Maytansinoid (e.g., DM1) to an Antibody
This protocol describes a general method for conjugating a thiol-containing maytansinoid derivative (like DM1) to an antibody via lysine residues using a heterobifunctional linker like SMCC.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SMCC-DM1 linker-payload
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Purification column (e.g., Sephadex G25 or Size Exclusion Chromatography)
Procedure:
-
Antibody Preparation: Exchange the antibody into the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Linker-Payload Preparation: Dissolve the SMCC-DM1 in a minimal amount of DMA or DMSO to create a concentrated stock solution.
-
Conjugation Reaction: a. Add the desired molar excess of the SMCC-DM1 solution to the antibody solution while gently stirring. The final concentration of the organic solvent should typically be kept below 10% (v/v) to minimize antibody precipitation. b. Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: a. Remove unconjugated linker-payload and reaction byproducts by purifying the ADC using a desalting column (e.g., Sephadex G25) or by SEC. b. The purified ADC should be collected in a suitable formulation buffer.
-
Characterization: a. Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm. b. Calculate the DAR (see Protocol 2). c. Assess the level of aggregation by SEC.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method is a straightforward way to determine the average DAR.
Materials:
-
Purified ADC sample
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the maytansinoid (e.g., ~252 nm for DM1).
-
Calculations: Use the following equations to solve for the concentrations of the antibody and the drug:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug) Where:
-
Aλ is the absorbance at a given wavelength.
-
ελ is the molar extinction coefficient at that wavelength.
-
C is the molar concentration.
-
-
Calculate DAR:
-
DAR = CDrug / CAb
-
Note: The extinction coefficients for the antibody and the drug at both wavelengths must be known.
Protocol 3: Assessment of ADC Aggregation by Size-Exclusion Chromatography (SEC)
SEC is a standard method to separate molecules based on their size and is used to quantify the amount of monomer, aggregate, and fragment in an ADC preparation.
Materials:
-
Purified ADC sample
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.95)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the ADC sample (e.g., 50-100 µg) onto the column.
-
Chromatogram Analysis: a. Monitor the elution profile at 280 nm. b. High molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight species (fragments). c. Integrate the peak areas to determine the percentage of monomer, aggregate, and fragment. A successful preparation should have >95% monomer.
Visualizations
Caption: Mechanism of action for a maytansinoid ADC.
Caption: Experimental workflow for maytansinoid ADC synthesis.
Caption: Troubleshooting decision tree for high ADC aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Abstract 219: The potential benefit of lower drug-antibody ratio (DAR) on antibody-maytansinoid conjugate in vivo efficacy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 8. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® [imrpress.com]
Technical Support Center: Enhancing the Stability of DM4-d6 Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development and handling of DM4-d6 antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound ADCs?
A1: The primary stability issues for this compound ADCs, like many other ADCs, fall into two main categories:
-
Physical Instability: This predominantly involves aggregation, where ADC molecules clump together to form higher molecular weight species. Aggregation is often driven by the hydrophobic nature of the this compound payload and can be influenced by the drug-to-antibody ratio (DAR), formulation conditions, and storage.[][2][3][4][5]
-
Chemical Instability: This mainly relates to the premature cleavage of the linker, leading to the release of the this compound payload from the antibody (deconjugation).[][7] For ADCs utilizing a thiol-maleimide linkage, this can occur through a retro-Michael reaction, especially in the presence of other thiols.[8][9][10] The stability of the linker is critical for ensuring the ADC reaches its target before releasing the cytotoxic drug.[]
Q2: How does the drug-to-antibody ratio (DAR) affect the stability of my this compound ADC?
A2: A higher DAR, meaning more this compound molecules per antibody, increases the overall hydrophobicity of the ADC. This heightened hydrophobicity can lead to a greater propensity for aggregation.[2][4] Optimizing the conjugation process to achieve a lower, more homogeneous DAR is a key strategy to balance therapeutic efficacy with stability.[2] Temperature-induced aggregation has also been shown to correlate with an increased DAR.[11]
Q3: What role does the linker chemistry play in the stability of this compound ADCs?
A3: The linker is a critical component for ADC stability.[] For maytansinoid ADCs like those with this compound, thiol-maleimide linkages are common. The succinimide ring in this linkage can be susceptible to a retro-Michael reaction, leading to deconjugation.[10] However, hydrolysis of this ring can lead to a more stable, ring-opened product that is less prone to cleavage.[8][9] The choice between a cleavable and non-cleavable linker also significantly impacts stability, with non-cleavable linkers generally offering higher stability in plasma.[][12]
Q4: Can the conjugation site on the antibody influence stability?
A4: Yes, the conjugation site can significantly impact ADC stability.[] Site-specific conjugation methods, which attach the drug-linker to specific, engineered sites on the antibody, can produce more homogeneous and stable ADCs compared to random conjugation to lysine or cysteine residues.[][13][14] The local chemical environment of the conjugation site can affect the stability of the linker.[15]
Troubleshooting Guides
Issue 1: Increased Aggregation of this compound ADC
Symptom: Your Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Hydrophobic Interactions | The conjugation of the hydrophobic this compound payload increases the overall hydrophobicity of the ADC, leading to self-association and aggregation.[][2][4] |
| Optimize DAR: Aim for a lower, more homogeneous DAR during the conjugation reaction.[2] | |
| Formulation Adjustment: Include excipients like polysorbates (e.g., Polysorbate 20 or 80) in your formulation to minimize hydrophobic interactions.[] Sugars such as sucrose and trehalose can also act as stabilizers.[2] | |
| Hydrophilic Linkers: Consider using more hydrophilic linkers to counteract the hydrophobicity of the this compound payload.[] | |
| Suboptimal Formulation pH | The formulation buffer pH may be close to the isoelectric point (pI) of the ADC, where it is least soluble and most prone to aggregation.[16] |
| pH Screening: Conduct a pH screening study to identify a pH range where the ADC exhibits maximum physical stability. This is typically 1-2 pH units away from the pI. | |
| Inappropriate Buffer/Ionic Strength | The buffer composition and ionic strength may not be optimal for ADC stability.[16] |
| Buffer & Excipient Screening: Systematically screen different buffer systems (e.g., histidine, citrate, phosphate) and ionic strengths to find the most stabilizing conditions.[17] | |
| Thermal Stress | Exposure to elevated temperatures during processing or storage can induce aggregation, particularly for ADCs with a high DAR.[4][11] |
| Controlled Temperature: Maintain controlled, cool temperatures (e.g., 2-8°C) throughout the manufacturing process and for long-term storage. Avoid freeze-thaw cycles.[5] | |
| Lyophilization: For long-term stability, consider lyophilizing the ADC formulation.[18][19] |
Issue 2: Premature Deconjugation of this compound Payload
Symptom: Analysis by Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) reveals a decrease in the average DAR over time, indicating loss of the drug-linker.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Linker Instability (Thiol-Maleimide Linkage) | The succinimide ring of the thiol-maleimide linker is susceptible to a retro-Michael reaction, especially in the presence of free thiols like glutathione in plasma, leading to payload loss.[8][9][10] |
| Linker Hydrolysis: After conjugation, consider adjusting the pH to a mildly basic condition (e.g., pH 8-9) for a controlled period to promote the hydrolysis of the succinimide ring. The resulting ring-opened structure is significantly more stable against thiol exchange.[8][9][20] | |
| Alternative Linker Chemistry: Explore alternative, more stable linker technologies, such as those that form a thiazine structure with N-terminal cysteine conjugates or utilize non-cleavable linkers.[21] | |
| pH-Dependent Linker Hydrolysis | Some linkers are susceptible to hydrolysis at certain pH values.[2][22] |
| Formulation pH Optimization: Ensure the formulation buffer maintains a pH that is optimal for the stability of your specific linker chemistry.[2] Conduct stability studies across a range of pH values to identify the most stable conditions. | |
| Enzymatic Degradation | Contaminating proteases in the antibody preparation could potentially cleave the linker or the antibody itself.[2] |
| High-Purity Antibody: Use highly purified monoclonal antibody preparations free of contaminating proteases for conjugation. |
Experimental Protocols
Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system with an appropriate SEC column (e.g., TSKgel G3000SWxl) with a mobile phase suitable for antibody analysis (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection and Separation: Inject a defined volume (e.g., 20 µL) of the sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules, with larger aggregates eluting first, followed by the monomer, and then any fragments.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas of the aggregate, monomer, and fragment peaks. Calculate the percentage of aggregates using the formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Protocol 2: Evaluation of ADC Deconjugation by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) and monitor its change over time as an indicator of deconjugation.
Methodology:
-
System Preparation: Equilibrate an HPLC system with a HIC column (e.g., Toso-Bioscience Butyl-NPR) using a two-buffer system:
-
Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0
-
-
Sample Preparation: Dilute the this compound ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Buffer A.
-
Injection and Elution: Inject the sample onto the column. The ADC will bind to the hydrophobic stationary phase. Elute the different drug-loaded species by applying a decreasing salt gradient (e.g., from 100% Buffer A to 100% Buffer B over 30 minutes). Species with higher DAR are more hydrophobic and will elute later.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram will show a series of peaks corresponding to the antibody with different numbers of this compound molecules attached (DAR 0, 2, 4, 6, 8, etc.). Calculate the average DAR by determining the relative area of each peak and using a weighted average formula. Compare the average DAR of samples at different time points to assess deconjugation.
Visualizations
Caption: Factors contributing to the aggregation of this compound ADCs.
Caption: Stability pathways for thiol-maleimide linked ADCs.
Caption: Workflow for assessing the stability of this compound ADCs.
References
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. researchgate.net [researchgate.net]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Impact of Drug Conjugation on Thermal and Metabolic Stabilities of Aglycosylated and N-Glycosylated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 20. prolynxinc.com [prolynxinc.com]
- 21. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DM4-d6 ADC Drug-to-Antibody Ratio for Reduced Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of DM4-d6 antibody-drug conjugates (ADCs) to minimize toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC to balance efficacy and toxicity?
An optimal DAR for maytansinoid ADCs, such as those with a DM4 payload, is generally considered to be in the range of 3 to 4.[1][2] While higher DARs can increase in vitro potency, they are often associated with faster clearance, increased liver accumulation, and a reduced therapeutic index in preclinical models.[1][2][3] Conversely, a low DAR may result in diminished anti-tumor efficacy.[4] Therefore, a DAR of 3-4 is often a good starting point for optimization.
Q2: We are observing high off-target toxicity with our this compound ADC. What are the potential causes and how can we mitigate this?
High off-target toxicity of ADCs can stem from several factors, including the premature release of the payload in circulation, non-specific uptake of the ADC, and on-target toxicity in healthy tissues expressing the target antigen.[5][6][] For this compound ADCs, specific considerations include:
-
High DAR: ADCs with a high DAR (e.g., >8) can exhibit increased hydrophobicity, leading to aggregation and faster clearance, which can contribute to off-target toxicity.
-
Linker Instability: If the linker connecting the this compound to the antibody is not stable in the bloodstream, premature release of the cytotoxic payload can damage healthy tissues.[8]
-
Payload-Specific Toxicity: DM4 itself is associated with certain toxicities, such as ocular toxicity.[6][9]
Strategies to Mitigate Off-Target Toxicity:
-
Optimize DAR: Aim for a lower to intermediate DAR (e.g., 2-4) to improve pharmacokinetics and reduce hydrophobicity-related issues.[1][2]
-
Site-Specific Conjugation: Employing site-specific conjugation techniques can produce a more homogeneous ADC with a defined DAR, potentially leading to a better safety profile.[10][11]
-
Linker Engineering: Utilize a more stable linker to ensure the payload is released primarily within the target tumor cells.[10]
-
Antibody Engineering: Modifying the antibody to reduce its Fc-mediated uptake by immune cells in healthy tissues can decrease off-target effects.[]
Q3: How can we accurately determine the DAR of our this compound ADC preparation?
Several analytical techniques can be used to determine the average DAR and the distribution of drug-loaded species in an ADC preparation. The most common and accurate methods are:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method that separates ADC species based on the hydrophobicity conferred by the conjugated drug. It can resolve species with different numbers of drugs attached, allowing for the calculation of the average DAR.[4][][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a detailed analysis of the ADC, confirming the identity of different drug-loaded species and providing a precise DAR value.[14][15][16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High batch-to-batch variability in DAR | Inconsistent reaction conditions (temperature, pH, time). Variable molar ratio of linker-payload to antibody. | Strictly control and document all reaction parameters. Perform small-scale optimizations to determine the optimal molar ratio before scaling up. |
| ADC aggregation observed during storage | High DAR leading to increased hydrophobicity. Inappropriate buffer formulation. | Aim for a lower DAR (2-4). Screen different buffer conditions (pH, excipients) to improve ADC solubility and stability.[17] |
| Low in vivo efficacy despite high in vitro potency | Rapid clearance of high DAR species.[1][2] ADC instability in vivo. | Reduce the DAR to improve pharmacokinetics. Evaluate linker stability in plasma. |
| Unexpected toxicities in animal models | Off-target payload release. On-target, off-tumor toxicity. High DAR leading to faster clearance and accumulation in organs like the liver.[1][2][3] | Analyze linker stability. Assess target antigen expression in healthy tissues of the animal model. Lower the DAR and re-evaluate toxicity. |
Experimental Protocols
Protocol 1: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and drug-load distribution of a this compound ADC.
Materials:
-
This compound ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the this compound ADC sample (typically 10-50 µg).
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8). Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR.
-
Calculate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of this compound ADCs with different DARs on target and non-target cell lines.
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative control cell line
-
This compound ADCs with varying DARs
-
Free this compound drug
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Method:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADCs and free this compound drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[18]
-
After the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Compare the IC50 values of ADCs with different DARs on both cell lines to assess potency and specificity.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 11. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmiweb.com [pharmiweb.com]
- 14. hpst.cz [hpst.cz]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. agilent.com [agilent.com]
- 17. ADC Manufacturing's Biggest CMC Challenges And Ways To Approach Them [bioprocessonline.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation Issues with DM4-d6 ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development and handling of DM4-d6 Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADCs?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the physicochemical properties of the ADC components and external stress factors. Key causes include:
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Hydrophobicity of the Payload: The DM4 payload is inherently hydrophobic. When conjugated to the antibody, it increases the overall hydrophobicity of the ADC, promoting self-association to minimize exposure to the aqueous environment.
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High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic DM4 molecules per antibody, which significantly increases the propensity for aggregation. Developing an ADC requires a careful balance to maximize efficacy while minimizing aggregation.
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Linker Chemistry: The choice of linker can influence aggregation. Hydrophobic linkers can exacerbate the issue, while hydrophilic linkers can help mitigate it.
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Conjugation Process: The chemical conditions used during conjugation, such as the use of organic co-solvents to solubilize the payload-linker, unfavorable pH, or high temperature, can induce conformational changes in the antibody, leading to aggregation.
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Formulation Conditions: Suboptimal buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate ionic strength, can reduce colloidal stability and lead to aggregation.
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Environmental Stress: Exposure to thermal stress, repeated freeze-thaw cycles, mechanical agitation (shaking), and light can all contribute to the formation of aggregates.
Q2: What are the consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the safety, efficacy, and manufacturability of the therapeutic:
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Reduced Efficacy: Aggregates may have altered binding affinity for the target antigen, leading to reduced potency.
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Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can elicit an immune response in patients, potentially leading to severe adverse effects.
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Altered Pharmacokinetics (PK): Aggregated ADCs can be cleared more rapidly from circulation or accumulate in organs like the liver and kidneys, leading to off-target toxicity.
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Decreased Solubility and Stability: Aggregation can lead to precipitation, reducing the shelf-life of the drug product and complicating administration.
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Manufacturing Challenges: The need to remove aggregates adds complexity and cost to the manufacturing process, often resulting in lower yields.
Q3: How can I detect and quantify aggregation in my this compound ADC sample?
A3: Several analytical techniques can be used to detect and quantify ADC aggregates. It is often recommended to use orthogonal methods to get a comprehensive picture.
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Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic volume. Advanced methods like SEC coupled with Multi-Angle Light Scattering (SEC-MALS) can provide accurate molecular weight information for monomers and aggregates.
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Analytical Ultracentrifugation (AUC): A powerful technique that is highly sensitive for detecting and quantifying aggregates based on their sedimentation velocity.
-
Dynamic Light Scattering (DLS): A rapid technique used to estimate the average size and size distribution of particles in a solution, which can indicate the presence of aggregates.
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Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate different species by size or hydrophobicity and then provide mass information to characterize the aggregates.
Troubleshooting Guides
Issue 1: High levels of aggregation are observed immediately after the conjugation reaction.
This is a common issue, often stemming from the conjugation process itself. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for post-conjugation aggregation.
Detailed Steps:
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Evaluate Payload and Linker Hydrophobicity: The DM4 payload is hydrophobic. If you are using a hydrophobic linker (e.g., SMCC), this will significantly increase the aggregation propensity.
-
Solution: Switch to a more hydrophilic linker. Linkers containing polyethylene glycol (PEG) groups, sulfonate groups, or other hydrophilic moieties can effectively shield the hydrophobic payload and reduce aggregation.
-
-
Optimize Conjugation Conditions: The reaction environment is critical for maintaining antibody stability.
-
pH and Buffer: Ensure the pH of the reaction buffer is not near the antibody's isoelectric point, as this is where solubility is at its minimum. Perform buffer screening to find the optimal pH and salt concentration for stability.
-
Organic Co-solvents: While often necessary to dissolve the payload-linker, organic solvents like DMSO can destabilize the antibody. Use the minimum amount of co-solvent required and consider a step-wise addition to the antibody solution.
-
Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress.
-
-
Consider Solid-Phase Conjugation: To prevent antibody molecules from interacting with each other during conjugation, immobilize them on a solid support.
-
Method: Technologies like "Lock-Release" involve capturing the antibody on a resin, performing the conjugation, washing away excess reagents, and then releasing the purified ADC into a stabilizing buffer. This physically separates the antibodies during the most vulnerable steps of the process.
-
-
Control the Drug-to-Antibody Ratio (DAR): Higher DARs are strongly correlated with increased aggregation.
-
Solution: If the observed DAR is high (e.g., >4), consider reducing it by adjusting the molar ratio of the payload-linker to the antibody during the reaction. While this may impact potency, it can significantly improve stability.
-
Issue 2: ADC solution shows increased aggregation during storage or after freeze-thaw cycles.
This indicates a formulation or storage stability issue. The goal is to find a formulation that maintains the ADC in its monomeric state over time.
Formulation Optimization Strategy
Caption: Strategy for optimizing formulation to prevent storage-induced aggregation.
Detailed Steps:
-
Optimize the Formulation Buffer:
-
pH and Ionic Strength: The stability of ADCs is highly dependent on the pH and salt concentration of the formulation buffer. Conduct a pH screening study (e.g., from pH 5.0 to 7.0) to identify the pH that results in the lowest aggregation. Similarly, evaluate the effect of salt concentration (e.g., NaCl) on stability.
-
Buffer Species: Histidine is a commonly used buffer in monoclonal antibody formulations for its stabilizing properties.
-
-
Incorporate Stabilizing Excipients:
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Sugars/Polyols: Sugars like sucrose and trehalose are effective cryoprotectants and stabilizers that can prevent aggregation during freeze-thaw cycles and long-term storage.
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Amino Acids: Arginine can help to solubilize proteins and reduce viscosity, while histidine can act as a buffer and stabilizer.
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Surfactants: Non-ionic surfactants like polysorbate 20 or polysorbate 80 are crucial for preventing surface-induced aggregation. They competitively adsorb to interfaces (like air-liquid), preventing the ADC from denaturing and aggregating. A typical concentration is between 0.01% and 0.1%.
-
-
Control Storage and Handling Conditions:
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Temperature: Store the ADC at the recommended temperature (e.g., 2-8°C for liquid, -20°C or -80°C for frozen). Avoid temperature fluctuations.
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Mechanical Stress: Minimize agitation and shaking of the ADC solution.
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Light Exposure: Some payloads can be photosensitive. Protect the ADC from light to prevent degradation that could lead to aggregation.
-
Quantitative Data Summary
The following tables summarize data from studies on how different linkers and excipients can impact ADC aggregation.
Table 1: Impact of Hydrophilic PEG Linkers on ADC Aggregation
| Linker Type | HIC Retention Time (min) | Aggregation (%) by SEC |
| Standard Hydrophobic Linker | 15.2 | 8.5 |
| ADC with PEG4 Linker | 12.8 | 3.1 |
| ADC with PEG8 Linker | 11.5 | 1.9 |
| ADC with PEG12 Linker | 10.1 | < 1.0 |
Data adapted from a comparative guide on PEG linkers. Shorter HIC retention times indicate increased hydrophilicity. Lower aggregation percentages by SEC indicate better stability.
Table 2: Comparison of Aggregation for Different Cleavable Linkers
| Linker Type | Payload | Aggregation (%) by SEC |
| Val-Cit-PAB | Auristatin | Up to 80% |
| Glucuronide | Auristatin | < 5% |
Data adapted from a study comparing glucuronide and dipeptide-linked ADCs.
Table 3: Comparison of a Novel Exo-linker with a Clinically Validated ADC
| ADC | HIC Retention Time (min) | Aggregation (%) by SEC |
| T-DXd (Trastuzumab deruxtecan) | 22.5 | 1.8 |
| Exo-linker-ADC (DAR 8) | 18.2 | 0.8 |
Data adapted from a study on a novel exo-linker platform. A lower retention time and aggregation percentage suggest a more favorable biophysical profile.
Experimental Protocols
Protocol 1: General Method for Quantifying ADC Aggregation by SEC-MALS
This protocol outlines a standard method for analyzing ADC aggregation using Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS), a UV detector, and a differential refractive index (dRI) detector.
Objective: To separate and quantify monomer, dimer, and higher-order aggregates, and to determine their absolute molecular weight.
Materials and Equipment:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC)
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å)
-
MALS detector (e.g., Wyatt DAWN)
-
dRI detector (e.g., Wyatt Optilab)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer that does not alter the sample's aggregation state.
-
ADC sample, diluted to 1-2 mg/mL in mobile phase.
Procedure:
-
System Setup and Equilibration:
-
Set up the HPLC-MALS-dRI system.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until stable baselines are achieved for all detectors. Maintain the column and detectors at a constant temperature (e.g., 25-30°C).
-
-
Sample Preparation:
-
Thaw the ADC sample if frozen and centrifuge at ~10,000 x g for 5-10 minutes to remove any pre-existing large precipitates.
-
Dilute the supernatant to a final concentration of 1-2 mg/mL using filtered mobile phase.
-
-
Data Acquisition:
-
Inject 20-100 µL of the prepared sample onto the column.
-
Collect data from the UV, MALS, and dRI detectors for the entire chromatographic run (typically 15-30 minutes).
-
-
Data Analysis (using software like ASTRA):
-
Integrate the chromatographic peaks corresponding to the aggregate, monomer, and any fragment species.
-
The software uses signals from all three detectors to calculate the absolute molecular weight and concentration for each peak.
-
The percentage of aggregate is calculated as the area of the aggregate peak(s) divided by the total area of all peaks.
-
Protocol 2: Stress-Induced Aggregation Study
This protocol describes how to intentionally stress a this compound ADC to study its aggregation propensity under different conditions, which is useful for formulation development.
Objective: To evaluate the physical stability of an ADC formulation by inducing aggregation through pH and thermal stress.
Procedure:
-
Sample Preparation:
-
Prepare the ADC at a concentration of ~2 mg/mL in the formulation buffer to be tested.
-
-
pH Stress:
-
Slowly add 1 M HCl drop-wise to the ADC solution to lower the pH to a target acidic value (e.g., pH 3.0), while stirring gently.
-
After a short incubation (e.g., 1 minute), slowly add 1 M NaOH to raise the pH to a target basic value (e.g., pH 10.0).
-
After another short incubation, add 1 M HCl to return the pH to the initial value of the formulation buffer.
-
-
Thermal Stress:
-
Incubate the pH-stressed sample at an elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).
-
-
Analysis:
-
After the stress conditions are applied, cool the sample to room temperature.
-
Analyze the sample for aggregate content using the SEC-MALS protocol described above (Protocol 1).
-
Compare the aggregation profile of the stressed sample to an unstressed control sample to quantify the impact of the stress and the protective effect of the formulation.
-
Technical Support Center: Validation of Analytical Methods for Deuterated ADC Payloads
Welcome to the technical support center for the analytical validation of deuterated antibody-drug conjugate (ADC) payloads. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytes to monitor during the bioanalysis of a deuterated ADC?
The primary analytes for pharmacokinetic (PK) assessment of an ADC with a deuterated payload include:
-
Total Antibody: Measures all antibody molecules, regardless of whether they are conjugated or not. This is typically analyzed using a ligand-binding assay (LBA).[1]
-
Conjugated Antibody (ADC): Quantifies the antibody molecules that are conjugated with the deuterated payload. This can be assessed by both LBA and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods.[1]
-
Unconjugated (Free) Deuterated Payload: Measures the cytotoxic deuterated drug that has been released from the antibody. This is crucial for understanding the ADC's stability and potential off-target toxicity.[2][3] LC-MS/MS is the preferred method for this analysis due to the small molecule nature of the payload.[1][4]
Q2: Are there specific regulatory guidelines for the validation of analytical methods for deuterated therapeutic payloads?
Currently, there are no specific regulatory guidelines that explicitly address the validation of analytical methods for deuterated therapeutic payloads in ADCs.[5] However, regulatory bodies like the FDA and EMA have well-established guidelines for the validation of bioanalytical methods (FDA's M10 Bioanalytical Method Validation) and for ADCs in general.[1] It is expected that the principles outlined in these guidances should be applied. Deuterated drugs are considered new chemical entities.[6]
Key considerations from existing guidelines that are highly relevant include:
-
ICH Q2(R1) Validation of Analytical Procedures: This guideline outlines the characteristics to be considered for validating any analytical procedure.
-
ICH Q5C Stability Testing of Biotechnological/Biological Products: This is relevant for the ADC as a whole.[7]
-
ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products: This provides guidance on setting specifications for the drug substance and drug product.[7]
It is crucial to engage with regulatory authorities to discuss the analytical validation strategy for a novel deuterated ADC payload.
Q3: What are the main challenges in developing and validating analytical methods for deuterated ADC payloads?
The challenges are multifaceted, stemming from the complex nature of both ADCs and the unique properties of deuterated compounds:
-
Heterogeneity of the ADC: ADCs are often a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs).[4][8] This heterogeneity needs to be characterized and controlled.
-
Chromatographic Isotope Effect: Deuterated compounds can exhibit different chromatographic behavior compared to their non-deuterated counterparts, potentially leading to shifts in retention time.[9][10][11] This effect must be evaluated during method development and validation to ensure accurate quantification.
-
Isotopic Purity: It is challenging to synthesize a 100% isotopically pure deuterated compound.[12] The presence of isotopologues and isotopomers needs to be assessed, as they may be treated as impurities by regulatory agencies.[5][12]
-
Stability of the Linker and Payload: The stability of the linker connecting the deuterated payload to the antibody is a critical quality attribute.[8] Instability can lead to premature release of the payload, impacting efficacy and safety.
-
Low Concentrations of Free Payload: The concentration of the free deuterated payload in circulation is often very low, requiring highly sensitive analytical methods for detection and quantification.
Troubleshooting Guides
Issue 1: Inconsistent quantification of the free deuterated payload.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| ADC degradation during sample processing. | Process samples on ice and use chilled solvents to minimize degradation.[13] Assess the stability of the ADC in the sample matrix during method development.[13] |
| Interference from the intact ADC or its metabolites. | Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to effectively remove the ADC and other interfering substances.[14] |
| Chromatographic isotope effect leading to peak splitting or shifting. | Evaluate different chromatographic columns and mobile phase compositions to achieve optimal separation between the deuterated payload and any potential interferences.[9][10] |
| Suboptimal internal standard performance. | Use a stable isotope-labeled internal standard (SIL-IS) of the deuterated payload itself (e.g., with additional isotopic labels like 13C or 15N) to accurately track the analyte during sample processing and analysis.[1] |
Issue 2: Difficulty in characterizing the Drug-to-Antibody Ratio (DAR).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Heterogeneity of the ADC sample. | Employ high-resolution analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with mass spectrometry to separate and quantify different DAR species.[4] |
| In-source fragmentation or poor ionization of the ADC. | Optimize mass spectrometry parameters, including ionization source conditions and fragmentation energies, to obtain accurate mass measurements of the intact ADC and its subunits.[15] |
| Glycosylation heterogeneity. | Consider deglycosylation of the ADC using an enzyme like PNGase F prior to mass spectrometry analysis to simplify the mass spectra and improve the accuracy of DAR determination.[8] |
Experimental Protocols
Protocol 1: Quantification of Free Deuterated Payload by LC-MS/MS
Objective: To accurately quantify the concentration of the free deuterated payload in a biological matrix (e.g., plasma).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of chilled acetonitrile containing the stable isotope-labeled internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the deuterated payload and its internal standard to ensure specificity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of the deuterated payload in the quality control and study samples by interpolating from the calibration curve.
-
Protocol 2: Stability-Indicating Assay Development
Objective: To develop a validated analytical method that can detect changes in the deuterated payload over time due to various stress conditions.[16]
Methodology:
-
Forced Degradation Studies:
-
Chromatographic Method Development:
-
Develop an HPLC or UPLC method that can separate the intact deuterated payload from all its degradation products. A gradient method with a C18 column is a common starting point.
-
-
Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The method must be able to accurately quantify the decrease in the active ingredient and the increase in degradation products.[16]
-
Visualizations
Caption: General workflow for the bioanalysis of a deuterated ADC.
Caption: Troubleshooting logic for inconsistent free deuterated payload results.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Bioanalysis of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. salamandra.net [salamandra.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.ru [2024.sci-hub.ru]
- 13. Refining Method Development & Validation Testing for Antibody Drug Conjugate Payloads - KCAS Bio [kcasbio.com]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Toxicity of DM4-d6 Containing ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DM4-d6 containing Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to off-target toxicity that you may encounter during your experiments.
A Note on this compound: this compound is a deuterated form of the potent microtubule-disrupting agent, DM4. Deuteration is intended to improve metabolic stability, which may alter the pharmacokinetic and toxicity profiles of the ADC. While the fundamental mechanisms of toxicity are expected to be similar to those of DM4-containing ADCs, specific quantitative data for this compound is still emerging. The information provided here is primarily based on data from DM4-containing ADCs and should be adapted and confirmed for your specific this compound construct.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for maytansinoid-based ADCs like those containing this compound?
A1: Off-target toxicity of maytansinoid-based ADCs can be broadly categorized into two main types:
-
On-target, off-tumor toxicity: The target antigen of your ADC may be expressed at low levels on healthy tissues. The ADC can bind to these non-tumor cells, leading to their death and causing tissue damage.[1]
-
Off-target toxicity: This occurs when the ADC or its cytotoxic payload affects cells that do not express the target antigen. This can happen through several mechanisms:
-
Premature Payload Release: The linker connecting the this compound to the antibody may be unstable in circulation, leading to the premature release of the cytotoxic payload, which can then enter healthy cells and cause toxicity.[1][]
-
Nonspecific Uptake: Intact ADC molecules can be taken up by healthy cells through mechanisms like macropinocytosis, especially in highly vascularized tissues.[3]
-
Bystander Effect: The this compound payload, once released inside a target tumor cell, can be membrane-permeable and diffuse into neighboring healthy cells, causing their death. While beneficial for killing antigen-negative tumor cells, this can also contribute to off-target toxicity.[4][]
-
Q2: What are the most commonly reported off-target toxicities associated with DM4-containing ADCs?
A2: Clinical and preclinical studies with DM4-containing ADCs have most frequently reported the following dose-limiting toxicities:
-
Ocular Toxicity: This is a well-documented side effect of DM4-containing ADCs and can manifest as blurred vision, dry eyes, keratitis, and corneal microcysts.[1][6] The exact mechanism is not fully understood but may involve nonspecific uptake by corneal epithelial cells.[6]
-
Peripheral Neuropathy: This is another common toxicity associated with microtubule inhibitors like DM4.[1] It is believed to be caused by the disruption of microtubule networks in peripheral neurons by the free payload.[1]
-
Hematological Toxicities: Myelosuppression, including thrombocytopenia (low platelet count) and neutropenia (low neutrophil count), can occur due to the effect of the cytotoxic payload on rapidly dividing hematopoietic precursor cells in the bone marrow.
-
Hepatotoxicity (Liver Toxicity): Elevated liver enzymes can be observed, potentially due to nonspecific uptake of the ADC or free payload by hepatocytes.[3]
Q3: How might the deuteration in this compound affect its toxicity profile compared to DM4?
A3: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, is a strategy used to slow down drug metabolism. In the context of this compound, this could lead to:
-
Increased Half-life of the Payload: Slower metabolism could lead to a longer circulation time of the active payload if it is prematurely released. This could potentially increase the risk of off-target toxicities.
-
Altered Metabolite Profile: The pattern of metabolites formed from this compound may differ from that of DM4, and these metabolites could have different toxicity profiles.
-
Potentially Altered Bystander Effect: Changes in the metabolic stability and lipophilicity of the payload could influence its ability to cross cell membranes and exert a bystander effect, for better or worse.
It is crucial to empirically determine the toxicity profile of your specific this compound ADC through carefully designed in vitro and in vivo studies.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Problem 1: High IC50 value in antigen-positive cells, suggesting low potency.
| Possible Cause | Troubleshooting Step |
| Low Antigen Expression | Confirm the antigen expression level on your target cell line using flow cytometry or western blot. |
| Inefficient ADC Internalization | Perform an internalization assay to confirm that the ADC is being taken up by the target cells upon binding. |
| Suboptimal Assay Duration | For microtubule inhibitors like this compound, a longer incubation time (e.g., 72-96 hours) may be required to observe maximal cytotoxicity.[7] |
| Incorrect Drug-to-Antibody Ratio (DAR) | Verify the DAR of your ADC conjugate. A low DAR will result in less payload delivery per antibody. |
| Degraded ADC | Ensure proper storage and handling of the ADC to prevent degradation of the antibody or payload. |
Problem 2: Significant toxicity in antigen-negative control cells.
| Possible Cause | Troubleshooting Step |
| Unstable Linker | The linker may be cleaving in the cell culture medium, releasing free this compound. Test the stability of the ADC in media over the assay duration. |
| Nonspecific Uptake | High concentrations of the ADC may lead to nonspecific uptake. Evaluate a wider range of concentrations to find a therapeutic window. |
| Contamination | Rule out contamination of the cell culture or reagents. |
Bystander Effect Assays
Problem: Inconsistent or no observable bystander killing in co-culture assays.
| Possible Cause | Troubleshooting Step |
| Low Payload Permeability | The released this compound or its metabolites may have poor membrane permeability. |
| Insufficient Payload Release | The linker may not be efficiently cleaved within the target cells. Confirm payload release using a lysosomal degradation assay. |
| Inappropriate Ratio of Antigen-Positive to Antigen-Negative Cells | Optimize the ratio of the two cell populations to ensure sufficient payload is released to affect the bystander cells.[4] |
| Short Assay Duration | The bystander effect takes time to manifest. Extend the co-culture incubation period. |
| Dilution of Released Payload | A large volume of media can dilute the released payload, preventing it from reaching effective concentrations in neighboring cells. |
Data Presentation
Table 1: Representative In Vivo Tolerability of a DM4-ADC in Mice
| ADC Construct | Animal Model | Dose (mg/kg) | Observation | Reference |
| Anti-CD123-DM4 | Swiss-Webster Mice | 55 | Maximum Tolerated Dose (MTD) with minimal weight loss. | [7] |
| Anti-CD123-DM4 | Swiss-Webster Mice | 100 | 80% mortality due to toxicity. | [7] |
| Anti-CD123-DM4 + Anti-maytansinoid sdAb | Swiss-Webster Mice | 100 | Tolerated with complete tumor regression, demonstrating mitigation of off-target toxicity. | [7] |
Note: This data is for a DM4-containing ADC and should be used as a reference. The MTD for your specific this compound ADC will need to be determined experimentally.
Table 2: Reported IC50 Values for DM4 and a DM4-ADC
| Compound | Cell Line | IC50 | Reference |
| DM4 | Various Cancer Cell Lines | 30-60 pM | [8] |
| Tusamitamab ravtansine (anti-CEACAM5-DM4) | CEACAM5-expressing solid tumors | Not specified | [9] |
Note: IC50 values are highly dependent on the cell line and assay conditions. These values are for reference and should be determined for your specific this compound ADC and target cells.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-based)
This protocol provides a general framework for assessing the cytotoxicity of a this compound ADC.
-
Cell Seeding:
-
Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.[7]
-
-
ADC Treatment:
-
Prepare serial dilutions of your this compound ADC and a free this compound control in cell culture medium.
-
Remove the old medium from the cells and add the ADC or free drug dilutions. Include a vehicle control.
-
Incubate for a duration appropriate for maytansinoids (e.g., 72 or 96 hours).[7]
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the ADC concentration and fit a dose-response curve to determine the IC50 value.
-
In Vitro Bystander Effect Co-Culture Assay
This protocol allows for the assessment of the bystander killing effect of your this compound ADC.
-
Cell Seeding:
-
Seed a mixture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate.
-
Vary the ratio of antigen-positive to antigen-negative cells (e.g., 1:1, 1:3, 1:9) while keeping the total cell number constant.
-
Include wells with only antigen-positive or only antigen-negative cells as controls.
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with your this compound ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Include an untreated control.
-
-
Analysis:
-
After a suitable incubation period (e.g., 96-144 hours), measure the viability of the antigen-negative cells by quantifying the fluorescence signal.
-
A decrease in the fluorescence signal in the co-culture wells compared to the antigen-negative only control indicates a bystander effect.[4]
-
In Vivo Tolerability (Maximum Tolerated Dose - MTD) Study
This protocol outlines a general approach to determine the MTD of a this compound ADC in mice.
-
Animal Model:
-
Use a relevant mouse strain (e.g., BALB/c or athymic nude mice).
-
-
Dose Escalation:
-
Administer single intravenous (IV) doses of the this compound ADC to different groups of mice at escalating dose levels.
-
Start with a low dose and gradually increase the dose in subsequent groups.
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Body weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
-
Pathology:
-
At the end of the study, perform a full necropsy and histopathological analysis of major organs to identify any tissue damage.
-
Visualizations
Caption: Mechanism of action of a this compound containing ADC leading to apoptosis.
Caption: Troubleshooting workflow for unexpected toxicity in ADC experiments.
Caption: Experimental workflow for an in vivo ADC tolerability study.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
DM4-d6 ADC Therapeutic Index Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of DM4-d6 Antibody-Drug Conjugates (ADCs). Our goal is to provide practical guidance to enhance the therapeutic index of these promising cancer therapeutics.
Section 1: Troubleshooting Guides
This section offers detailed, question-and-answer-based troubleshooting for specific experimental issues.
Optimizing Drug-to-Antibody Ratio (DAR) of this compound ADCs
Question: We are observing inconsistent and suboptimal Drug-to-Antibody Ratios (DAR) in our this compound ADC batches. What are the potential causes and how can we troubleshoot this?
Answer: Achieving a consistent and optimal DAR is critical for the efficacy and safety of your this compound ADC.[1] A low DAR may reduce potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[1][2] Hydrophobic Interaction Chromatography (HIC) is a standard method for determining DAR.[3][4][5][6][7] Below is a troubleshooting guide for common HIC-related issues.
Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Column: Use a HIC column suitable for antibody separations (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.[6]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.[6]
Troubleshooting Common HIC Issues for DAR Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate gradient slope. | Optimize the gradient length and slope. A shallower gradient can improve separation. |
| High flow rate. | Reduce the flow rate to allow for better separation of species. | |
| Incorrect salt concentration. | Adjust the initial and final salt concentrations in the mobile phases.[8] | |
| Peak Tailing or Broadening | Secondary interactions with the column. | Add a small percentage of an organic modifier (e.g., isopropanol) to Mobile Phase B to minimize these interactions.[6] |
| Sample overload. | Reduce the amount of ADC loaded onto the column. | |
| Inconsistent Retention Times | Fluctuations in temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of all buffers and mobile phases. | |
| Baseline Drift | Impure salts in the mobile phase. | Use high-purity salts (e.g., ammonium sulfate) and filter the mobile phases. Software features like "Blank Subtraction" can also help correct for baseline drift.[6] |
Logical Relationship for Optimizing DAR
Caption: Workflow for optimizing the Drug-to-Antibody Ratio (DAR) of this compound ADCs.
Assessing and Mitigating Off-Target Toxicity
Question: Our this compound ADC is showing significant toxicity in non-target cell lines. How can we experimentally assess and reduce this off-target effect?
Answer: Off-target toxicity is a major hurdle in ADC development and can arise from premature drug release, non-specific uptake, or on-target toxicity in healthy tissues expressing the target antigen.[9][10][11] A systematic in vitro assessment is crucial to understand and mitigate these effects.
Experimental Protocol: In Vitro Off-Target Cytotoxicity Assessment
-
Cell Lines: Select a panel of cell lines including:
-
Target-Positive: High expression of the target antigen.
-
Target-Negative: No detectable expression of the target antigen.
-
Normal/Healthy: Non-cancerous cell lines representing tissues known for ADC-related toxicities (e.g., hepatocytes, renal cells).
-
-
ADC Treatment: Treat cells with a serial dilution of the this compound ADC, a non-targeting control ADC (with the same linker-payload), and free this compound payload.
-
Cytotoxicity Assay: After a set incubation period (e.g., 72-120 hours), assess cell viability using a standard method like MTT, MTS, or a luminescence-based assay.[12][13][14]
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each condition. A low IC50 in target-negative or normal cells indicates significant off-target toxicity.
Troubleshooting Off-Target Toxicity
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High toxicity in target-negative cells | Unstable Linker: Premature release of this compound in the culture medium. | Evaluate and improve linker stability. Consider linkers with higher plasma stability.[11][][] |
| Hydrophobic Payload: Non-specific uptake of the hydrophobic this compound payload. | Modify the linker with hydrophilic moieties (e.g., PEG) to reduce non-specific interactions. | |
| ADC Aggregation: Aggregates can be taken up non-specifically by cells. | Characterize and minimize ADC aggregation through formulation optimization. | |
| High toxicity in normal cells expressing the target antigen | On-target, off-tumor toxicity: The target antigen is expressed on healthy tissues. | Re-evaluate the target antigen for its tumor-specificity. Consider bispecific antibodies that require binding to two antigens for activation.[9] |
| Modulate the antibody's affinity to reduce binding to low-expressing normal cells while maintaining high-affinity binding to tumor cells. |
Signaling Pathway for ADC-Mediated Cytotoxicity
Caption: Simplified pathway of ADC-induced cytotoxicity.
Managing this compound ADC Aggregation
Question: We are observing aggregation of our this compound ADC during purification and storage. What causes this and how can we prevent it?
Answer: ADC aggregation is a common issue that can compromise efficacy, stability, and safety by potentially increasing immunogenicity and off-target toxicity.[17][18][19] The hydrophobic nature of the this compound payload is a primary contributor to aggregation.[17]
Experimental Protocol: Assessment of ADC Aggregation
-
Size Exclusion Chromatography (SEC): SEC is the primary method to detect and quantify aggregates. Use a column suitable for separating monomeric antibodies from aggregates.
-
Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in solution and is sensitive to the presence of large aggregates.
-
Visual Inspection: Check for visible particulates or turbidity in the ADC solution.
Troubleshooting ADC Aggregation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Aggregation during conjugation | Unfavorable buffer conditions: pH close to the antibody's isoelectric point, or inappropriate salt concentration.[17] | Optimize the pH and salt concentration of the conjugation buffer. |
| Use of organic solvents: Solvents used to dissolve the hydrophobic linker-payload can promote aggregation.[17] | Minimize the amount of organic solvent used. Consider alternative, less denaturing co-solvents. | |
| Aggregation during purification and storage | High protein concentration: Can increase the likelihood of intermolecular interactions. | Optimize the final protein concentration. |
| Inappropriate formulation buffer: pH, excipients, and ionic strength can all impact stability. | Screen different formulation buffers containing stabilizing excipients (e.g., polysorbate, sucrose). | |
| Freeze-thaw cycles: Can induce aggregation.[19] | Aliquot the ADC to minimize freeze-thaw cycles. Include cryoprotectants in the formulation. | |
| Hydrophobicity of the ADC: High DAR increases surface hydrophobicity. | Optimize for the lowest effective DAR. Incorporate hydrophilic linkers (e.g., PEG) to mask the payload's hydrophobicity. |
Experimental Workflow for Aggregation Analysis
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. smatrix.com [smatrix.com]
- 8. tandfonline.com [tandfonline.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Drug Conjugates: Nonclinical Safety Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. pharmtech.com [pharmtech.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Navigating Preclinical Studies with DM4-d6: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential pitfalls to avoid when utilizing the deuterated maytansinoid payload, DM4-d6, in preclinical antibody-drug conjugate (ADC) studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Stability and Aggregation
Question: We are observing significant aggregation of our this compound ADC during storage and after conjugation. What are the potential causes and how can we mitigate this?
Answer:
ADC aggregation is a common challenge, particularly with hydrophobic payloads like maytansinoids.[1] The conjugation process itself can expose hydrophobic patches on the antibody, leading to self-association and the formation of aggregates.[1]
Troubleshooting Guide:
-
Optimize Conjugation Conditions: The conditions used for conjugation, such as pH and the use of organic co-solvents to solubilize the payload-linker, are often optimized for the chemical reaction, not necessarily for antibody stability.[1] Consider exploring a range of pH values and minimizing the concentration of organic solvent.
-
Buffer and Formulation Screening: The choice of formulation buffer is critical. Screen various buffers, pH levels, and excipients (e.g., stabilizers like polysorbate) to identify conditions that minimize aggregation.
-
Control Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, leading to a greater propensity for aggregation.[2] Aim for a lower, more homogeneous DAR if aggregation is a persistent issue.
-
Analytical Characterization: Regularly monitor aggregation using techniques like Size Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (SEC-MALS) to quantify aggregates and assess the effectiveness of your mitigation strategies.[3][4]
2. Off-Target Toxicity
Question: Our in vivo studies with a this compound ADC are showing unexpected toxicities in non-tumor bearing tissues, particularly ocular toxicity. What is the likely cause and how can we address this?
Answer:
Off-target toxicity is a major hurdle in ADC development and is often payload-dependent.[5] For ADCs containing DM4, ocular toxicity is a frequently reported adverse event.[5][6] This is thought to be due to the premature release of the cytotoxic payload from the ADC in systemic circulation.[5] The free, lipophilic payload can then diffuse into healthy tissues, causing toxicity.[5]
Troubleshooting Guide:
-
Linker Stability Assessment: The stability of the linker connecting the payload to the antibody is paramount.[2] Unstable linkers can lead to premature payload release. Evaluate the stability of your linker in plasma from the relevant preclinical species. Consider using more stable linker technologies if significant premature release is observed.
-
Payload Metabolism: While deuteration of DM4 to this compound is often intended to slow metabolism and improve pharmacokinetic properties, the precise metabolic fate of this compound and its metabolites should be investigated.[7][8] It's crucial to understand if any metabolites retain high cytotoxicity and contribute to off-target effects.
-
Dose Escalation and MTD Studies: Conduct thorough dose-escalation studies in relevant animal models to determine the maximum tolerated dose (MTD).[5] Careful observation for clinical signs of toxicity, especially ocular, is critical.
-
Biodistribution Studies: Perform biodistribution studies using radiolabeled or fluorescently-tagged ADCs to understand the accumulation of the ADC and its payload in various organs over time. This can help identify tissues at risk for off-target toxicity.
3. Inconsistent In Vitro Potency
Question: We are observing high variability in our in vitro cytotoxicity assays (IC50 values) with our this compound ADC across different experiments. What could be causing this?
Answer:
Inconsistent in vitro potency can stem from several factors related to both the ADC itself and the experimental setup.
Troubleshooting Guide:
-
ADC Quality Control: Ensure the quality and consistency of each ADC batch. This includes verifying the DAR, purity, and aggregation levels. Variations in these parameters can significantly impact in vitro potency.
-
Cell Line Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered sensitivity to cytotoxic agents.
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Bystander Effect Variability: The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, can contribute to overall cytotoxicity.[9] The efficiency of this effect can be influenced by the cell co-culture model and the specific properties of the payload. Ensure your assay setup for measuring the bystander effect is consistent.
4. Challenges with the Bystander Effect
Question: How can we accurately assess the bystander effect of our this compound ADC, and what are the potential pitfalls in these assays?
Answer:
The bystander effect is a critical attribute for ADCs targeting heterogeneously expressed antigens.[9] Accurate assessment is key to understanding the full therapeutic potential.
Troubleshooting Guide:
-
Co-culture vs. Conditioned Media Assays: Both co-culture of target and non-target cells and conditioned media transfer assays can be used. Co-culture models more closely mimic the in vivo tumor microenvironment.
-
Cell Labeling: To distinguish between target (antigen-positive) and non-target (antigen-negative) cells in a co-culture, use fluorescent labeling (e.g., GFP-expressing non-target cells).
-
Payload Permeability: The bystander effect is dependent on the ability of the released payload to cross cell membranes. DM4 is known to be membrane-permeable.[9] The impact of deuteration on the permeability of this compound should be considered, although significant changes are not generally expected.
-
Quantitative Analysis: Quantify the bystander effect by measuring the viability of the non-target cells in the presence of target cells and the ADC, compared to controls.
Quantitative Data Summary
The following tables summarize key quantitative data for DM4-containing ADCs from preclinical studies. Data for this compound is currently limited in publicly available literature; therefore, the data presented is for non-deuterated DM4 and should be considered as a reference point for this compound studies.
Table 1: In Vitro Potency of DM4 and DM4-ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (pM) | Reference |
| COLO 205 | Colorectal | CanAg | huC242-DM4 | ~30-60 | [10] |
| A-375 | Melanoma | N/A (Non-target) | huC242-DM4 | >10,000 | [9] |
| KB | Nasopharyngeal | Folate Receptor | N/A (Free DM4) | 8 | [11] |
| P-388 | Murine Leukemia | N/A (Free DM4) | N/A (Free DM4) | 0.6 | [11] |
| L1210 | Murine Leukemia | N/A (Free DM4) | N/A (Free DM4) | 2 | [11] |
Table 2: Common Preclinical Toxicities Associated with Maytansinoid Payloads
| Payload | Common Dose-Limiting Toxicities | Key Target Organs/Tissues | Reference |
| DM4 | Ocular Toxicity , Hepatotoxicity, Thrombocytopenia | Eyes, Liver, Hematopoietic System | [5][6][12] |
| DM1 | Thrombocytopenia, Hepatotoxicity, Neurotoxicity | Hematopoietic System, Liver, Peripheral Nerves | [5] |
Experimental Protocols
1. Detailed Methodology for In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of a this compound ADC.
-
Cell Culture: Culture target antigen-expressing cancer cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
ADC Dilution Series: Prepare a serial dilution of the this compound ADC in culture media. Include an untreated control and a vehicle control.
-
Treatment: Remove the old media from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Detailed Methodology for Bystander Effect Assay (Co-Culture Method)
This protocol describes how to assess the bystander killing effect of a this compound ADC.
-
Cell Preparation:
-
Target cells (antigen-positive).
-
Non-target cells (antigen-negative) engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-Culture Seeding: Seed a mixture of target and non-target cells into 96-well plates at a defined ratio (e.g., 1:1, 1:5).
-
ADC Treatment: Treat the co-culture with a serial dilution of the this compound ADC.
-
Incubation: Incubate the plates for 72-120 hours.
-
Imaging and Analysis:
-
Use a high-content imager or fluorescence microscope to capture images of the wells.
-
Quantify the number of viable GFP-positive (non-target) cells in each well.
-
-
Data Analysis: Plot the viability of the non-target cells against the ADC concentration and compare it to the viability of non-target cells cultured alone and treated with the ADC. A significant decrease in the viability of non-target cells in the co-culture indicates a bystander effect.
3. Detailed Methodology for ADC Aggregation Analysis using SEC-MALS
This protocol provides a method for the quantitative analysis of ADC aggregates.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.
-
Mobile Phase: Use a buffer that is compatible with the ADC and does not interfere with the detectors (e.g., phosphate-buffered saline).
-
Sample Preparation: Dilute the this compound ADC sample to a suitable concentration in the mobile phase.
-
Chromatography: Inject the sample onto the SEC column. The separation is based on the hydrodynamic size of the molecules, with larger aggregates eluting first.
-
Data Acquisition and Analysis:
-
The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass.
-
The RI detector measures the concentration of the eluting species.
-
Software is used to combine the MALS and RI data to calculate the absolute molar mass of the monomer, dimer, and higher-order aggregates, allowing for their precise quantification.[3][4]
-
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to preclinical studies with this compound ADCs.
Caption: Mechanism of action for a this compound ADC.
Caption: Preclinical experimental workflow for this compound ADCs.
Caption: Key relationships influencing ADC therapeutic window.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. d-nb.info [d-nb.info]
- 3. wyatt.com [wyatt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bystander Effect of DM4-d6 Based ADCs
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the bystander effect of antibody-drug conjugates (ADCs) utilizing the maytansinoid payload DM4-d6.
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect in the context of ADCs?
A1: The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1] This phenomenon is crucial for treating heterogeneous tumors where antigen expression varies among cancer cells.[2] The effect relies on the ADC's ability to release its cytotoxic payload, which can then diffuse across cell membranes to affect neighboring cells.[]
Q2: What is this compound and how does it relate to the bystander effect?
A2: DM4 is a potent microtubule-inhibiting maytansinoid payload used in ADCs.[4][5] It is considered a membrane-permeable toxin, which is a prerequisite for a strong bystander effect.[2] this compound is a deuterated version of DM4.[6] Deuteration (replacing hydrogen with its heavier isotope, deuterium) is a strategy used to alter a drug's metabolic profile, potentially increasing its stability and half-life. While specific studies on this compound's bystander effect are not extensively published, the principles governing DM4 are directly applicable. An altered metabolic stability for this compound could theoretically influence the concentration and residence time of the released, permeable payload in the tumor microenvironment, thereby potentially modulating the bystander effect.
Q3: What are the key factors that influence the bystander effect of a this compound based ADC?
A3: Several factors are critical in determining the efficacy of the bystander effect:[1][]
-
Linker Chemistry: The linker connecting the antibody to the this compound payload must be cleavable within the tumor microenvironment or inside the target cell.[] Disulfide or peptide-based linkers are often used to facilitate payload release.[2][7] The stability of the linker is also crucial; it should be stable in circulation to prevent premature payload release and systemic toxicity but labile enough to release the payload at the tumor site.[7]
-
Payload Properties: The released payload must be able to cross cell membranes. Key properties include hydrophobicity, moderate lipophilicity, and a neutral charge.[][8] The S-methylated metabolite of thiol-bearing maytansinoids like DM4 is hydrophobic and membrane-permeable, enabling it to diffuse into and kill bystander cells.[7]
-
Antigen Expression Levels: The bystander effect is more pronounced in tumors with a higher fraction of antigen-positive cells.[2] These cells act as the primary source of the diffusible payload that kills the surrounding antigen-negative cells.
-
Tumor Microenvironment: The density of tumor cells and the properties of the extracellular matrix can influence the diffusion of the released payload.
Q4: How can the bystander effect of a maytansinoid-based ADC be improved?
A4: Research suggests several strategies to enhance the bystander effect of maytansinoid ADCs:
-
Modify the Payload Structure: Increasing the hydrophobicity of the maytansinoid payload can enhance its bystander killing activity. For instance, increasing the number of methylene units in the maytansinoid side chain has been shown to increase the in vitro bystander effect without significantly affecting cytotoxicity against target cells.[7][9]
-
Optimize the Linker: Utilizing a highly stable and cleavable linker, such as a well-designed tripeptide linker, can improve the therapeutic window.[7][10] The linker's design can influence the nature of the released metabolite. For a strong bystander effect, the linker cleavage should result in a non-charged, membrane-permeable payload.[7]
-
Enhance Linker Stability: Incorporating D-amino acids in peptide linkers (e.g., l-Ala-d-Ala-l-Ala) can increase stability in vivo, potentially leading to better payload delivery to the tumor and an improved therapeutic window.[10]
Troubleshooting Guide
Issue 1: My this compound ADC shows good potency on antigen-positive cells in monoculture, but no significant bystander killing is observed in co-culture assays.
| Possible Cause | Suggested Solution |
| Inefficient Payload Release | The linker may not be efficiently cleaved. Verify the cleavage mechanism (e.g., enzymatic, pH-dependent) is active in your cell model. Consider using a different, more labile linker design.[] |
| Low Payload Permeability | The released metabolite may not be sufficiently membrane-permeable. This can happen if the cleavage process leaves a charged moiety on the payload.[7] Analyze the metabolites to confirm their structure. Consider modifying the maytansinoid side chain to increase hydrophobicity.[10] |
| Insufficient Ag+ Cell Seeding Density | The number of antigen-positive cells may be too low to generate a sufficient concentration of diffusible payload to kill the antigen-negative cells.[2] Increase the ratio of Ag+ to Ag- cells in your co-culture experiment.[11] |
| Rapid Payload Degradation | The released this compound metabolite might be rapidly degraded or metabolized by the cells. While deuteration is intended to slow metabolism, this could still be a factor. Measure the stability of the free payload in your cell culture medium. |
| Assay Duration Too Short | A notable lag time can occur before significant bystander killing is observed.[2] Extend the duration of your co-culture assay and monitor cell viability at multiple time points. |
Issue 2: The ADC exhibits a bystander effect, but also shows high off-target toxicity in vivo.
| Possible Cause | Suggested Solution |
| Linker Instability in Circulation | The linker may be prematurely cleaved in the bloodstream, leading to systemic release of the toxic payload.[7] This can be a challenge with some disulfide or peptide linkers. |
| Solution: Design a more stable linker. For example, increasing the steric hindrance around a disulfide bond or using specific peptide sequences (e.g., with D-amino acids) can enhance plasma stability.[10] | |
| High Hydrophobicity of the ADC | Very hydrophobic payloads can lead to ADC aggregation and rapid clearance by the reticuloendothelial system, which can contribute to off-target toxicity.[] |
| Solution: Balance the need for payload permeability with the overall biophysical properties of the ADC. The use of hydrophilic linkers (e.g., PEG) can sometimes help mitigate aggregation issues.[4] |
Data Presentation
The following table summarizes in vitro bystander killing data for different maytansinoid ADC designs, highlighting how modifications can improve the effect. A lower number of Ag+ cells required for killing indicates a stronger bystander effect.
Table 1: Comparison of In Vitro Bystander Killing for Different Maytansinoid ADCs
| ADC Construct | Linker Type | Maytansinoid Side Chain (Methylene Units, n) | Relative Ag+ Cells Needed to Kill 50% of Ag- Cells* | Reference |
|---|---|---|---|---|
| ADC 1a | Disulfide | 3 | ~1250 | [7][10] |
| ADC 6d | Peptide (l-Ala-l-Ala-d-Ala) | 3 | ~1250 | [7][10] |
| ADC 6a | Peptide (l-Ala-l-Ala-l-Ala) | 3 | ~400 | [7][10] |
| ADC 6b | Peptide (d-Ala-l-Ala-l-Ala) | 3 | ~400 | [7][10] |
| ADC 6c | Peptide (l-Ala-d-Ala-l-Ala) | 3 | ~400 | [7][10] |
*Data derived from a co-culture of HCC827 (Ag+) and MCF-7 (Ag-) cells. A lower number indicates a stronger bystander effect.[10]
Experimental Protocols
Protocol 1: In Vitro Co-culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative (Ag-) cells when co-cultured with antigen-positive (Ag+) cells.[11][12]
Materials:
-
Ag+ cell line (e.g., HER2-positive SKBR3)
-
Ag- cell line, labeled with a fluorescent protein for easy identification (e.g., HER2-negative MCF7-GFP)[2]
-
96-well, black-walled, clear-bottom plates
-
This compound based ADC and relevant controls (e.g., non-binding ADC)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®) or access to flow cytometry/high-content imaging system
Methodology:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate. Vary the ratio of Ag+ to Ag- cells across the plate (e.g., 90:10, 75:25, 50:50, 25:75, 10:90, and 0:100) while keeping the total cell number constant.[11]
-
ADC Treatment: After allowing cells to adhere (typically 24 hours), treat the co-cultures with serial dilutions of the this compound ADC. Include an untreated control and a control with a non-binding ADC.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Quantification of Bystander Killing:
-
Imaging/Flow Cytometry: Use a high-content imager or flow cytometer to specifically count the number of viable Ag- (fluorescently labeled) cells in each well.[11]
-
Luminescence (if Ag- cells are luciferase-labeled): Add a luciferase substrate and measure luminescence to quantify the viability of the Ag- population.
-
-
Data Analysis: For each ADC concentration, plot the viability of the Ag- cells as a function of the percentage of Ag+ cells in the co-culture. A potent bystander effect will show a decrease in Ag- cell viability as the percentage of Ag+ cells increases.[11]
Protocol 2: Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released into the medium and can kill cells without direct cell-to-cell contact.[12]
Materials:
-
Ag+ and Ag- cell lines
-
This compound based ADC
-
Standard cell culture plates (e.g., 6-well or T-25 flasks)
-
Syringe filters (0.22 µm)
Methodology:
-
Prepare Conditioned Medium:
-
Seed Ag+ cells and allow them to adhere.
-
Treat the cells with the this compound ADC at a concentration known to be cytotoxic.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris and filter through a 0.22 µm syringe filter. This is the "conditioned medium."
-
-
Treat Target Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere (24 hours).
-
Remove the existing medium and replace it with the prepared conditioned medium (use serial dilutions if desired).
-
-
Incubation and Analysis:
-
Incubate the Ag- cells with the conditioned medium for 72-96 hours.
-
Assess the viability of the Ag- cells using a standard method (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to controls (e.g., conditioned medium from untreated Ag+ cells). A significant decrease in viability indicates a bystander effect mediated by a soluble, released payload.[12]
Mandatory Visualizations
Diagrams of Key Processes
Caption: Mechanism of the ADC bystander effect.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide-Cleavable Self-immolative Maytansinoid Antibody-Drug Conjugates Designed To Provide Improved Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of DM4-d6 and Non-Deuterated DM4 Cytotoxicity: A Data-Driven Guide
Currently, there is no publicly available scientific literature or experimental data directly comparing the cytotoxicity of a deuterated version of DM4 (DM4-d6) with its non-deuterated counterpart. Therefore, a direct comparative analysis based on experimental evidence cannot be provided at this time.
This guide will instead focus on the well-documented cytotoxic properties of non-deuterated DM4, a potent maytansinoid derivative used as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. We will delve into its mechanism of action, present available cytotoxicity data from studies utilizing DM4-ADCs, and provide detailed experimental protocols for assessing its cytotoxic effects. This information will serve as a valuable resource for researchers and drug development professionals working with this class of cytotoxic agents.
Understanding the Cytotoxic Mechanism of DM4
DM4 is a thiol-containing maytansine derivative that exerts its potent cytotoxic effects by targeting microtubules, essential components of the cellular cytoskeleton.[][2] As a payload for ADCs, DM4 is linked to a monoclonal antibody that specifically targets a tumor-associated antigen.[3][4] This targeted delivery minimizes systemic toxicity to healthy cells.[]
The mechanism of action of a DM4-ADC can be summarized as follows:
-
Binding and Internalization: The ADC binds to the target antigen on the surface of a cancer cell and is subsequently internalized, typically through receptor-mediated endocytosis.[3][4]
-
Payload Release: Once inside the cell, the linker connecting the antibody to DM4 is cleaved, often within the acidic environment of endosomes and lysosomes, releasing the active DM4 payload into the cytoplasm.[4]
-
Microtubule Disruption: The released DM4 binds to tubulin, the protein subunit of microtubules, at or near the vinca alkaloid binding site.[5] This binding inhibits microtubule assembly and polymerization, leading to microtubule depolymerization.[][4][5]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. This leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[][6][7]
Figure 1. Mechanism of action of a DM4-antibody-drug conjugate (ADC).
In Vitro Cytotoxicity of DM4-ADCs
The cytotoxic potency of DM4 is typically evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a common metric for cytotoxicity. The following table summarizes the in vitro cytotoxicity of different DM4-ADCs from various studies.
| ADC Target | Cell Line | IC50 (nM) | Reference |
| 5T4 | Multiple GI Cancer Cell Lines | In the nanomolar range | [8] |
| DDR1 | HT-29, HCT116, HCT15, Caco-2, DLD-1, SW48, SW480 | Potent cytotoxicity observed | [9] |
| CEACAM5 | CEACAM5-expressing tumor cells | Potent antitumor activity | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a representative protocol for determining the in vitro cytotoxicity of a DM4-ADC using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DM4-ADC and control antibody
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DM4-ADC and a negative control (e.g., unconjugated antibody or an irrelevant ADC) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and wells with untreated cells (vehicle control).
-
Incubate the plate for a predetermined exposure time (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software program.
-
Figure 2. Experimental workflow for an in vitro cytotoxicity MTT assay.
Conclusion
While a direct comparison of the cytotoxicity of this compound versus non-deuterated DM4 is not possible due to the lack of available data, this guide provides a comprehensive overview of the cytotoxic properties of non-deuterated DM4. The potent anti-tubulin mechanism of action makes DM4 an effective payload for targeted cancer therapies. The provided experimental protocol offers a standardized method for researchers to assess the cytotoxicity of DM4-based ADCs in their own experimental settings. Future studies on deuterated analogs of DM4 would be necessary to determine if isotopic substitution can favorably modulate its pharmacokinetic or cytotoxic properties.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, efficacy and side effects of antibody‑drug conjugates for cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel 5T4-targeting antibody-drug conjugate H6-DM4 exhibits potent therapeutic efficacy in gastrointestinal tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vitro and In Vivo Correlation of DM4-d6 ADC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the deuterated maytansinoid payload, DM4-d6. While direct comparative data for this compound versus its non-deuterated counterpart, DM4, is limited in publicly available literature, this document synthesizes existing data for DM4-based ADCs and relevant comparators to offer valuable insights into their therapeutic potential. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows.
Executive Summary
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1][2] When used as payloads in ADCs, they offer the potential for targeted delivery to tumor cells, thereby enhancing the therapeutic window. The deuteration of small molecules is a strategy that can potentially improve pharmacokinetic properties by altering metabolic pathways.[2] This guide explores the efficacy of DM4-based ADCs, with the underlying assumption that the efficacy of this compound is comparable to DM4 in the absence of direct comparative studies. We present in vitro cytotoxicity data and in vivo tumor growth inhibition data from various studies to facilitate a comprehensive evaluation.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo efficacy (tumor growth inhibition) of various DM4-based ADCs and the comparator ADC, Trastuzumab emtansine (T-DM1), which utilizes the DM1 payload.
Table 1: In Vitro Cytotoxicity of Maytansinoid-Based ADCs
| ADC | Target Antigen | Cancer Cell Line | IC50 (ng/mL) | IC50 (nM) | Reference(s) |
| huC242-DM4 | CanAg | COLO 205 | - | - | [3] |
| Anti-EGFR-SPDB-DM4 | EGFR | HSC2 | 0.18 | - | [4] |
| Anti-EGFR-SPDB-DM4 | EGFR | SAS | 0.87 | - | [4] |
| Anti-EGFR-SPDB-DM4 | EGFR | OSC19 | 1.39 | - | [4] |
| Mirvetuximab soravtansine (DM4) | Folate Receptor α | IGROV-1 | - | - | [5] |
| Comparator ADC | |||||
| Trastuzumab emtansine (T-DM1) | HER2 | BT-474 | 85 - 148 | - | [6] |
| Trastuzumab emtansine (T-DM1) | HER2 | SK-BR-3 | 7 - 18 | 0.047 - 0.12 | [6] |
| Trastuzumab emtansine (T-DM1) | HER2 | KMCH-1 | 31 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | Mz-ChA-1 | 1300 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | KKU-100 | 4300 | - | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | HCC1954 | < 173 | - | [8] |
| Trastuzumab emtansine (T-DM1) | HER2 | MDA-MB-361-DYT2 | 25 - 80 | - | [8] |
Table 2: In Vivo Efficacy of Maytansinoid-Based ADCs in Xenograft Models
| ADC | Target Antigen | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference(s) |
| 7E7-DM4 | CD123 | MOLM-14 (AML) | 1, 10, 100 mg/kg | Dose-dependent tumor regression; 100 mg/kg led to complete tumor regression. | [9][10] |
| Comparator ADC | |||||
| Trastuzumab emtansine (T-DM1) | HER2 | MMTV-HER2 Fo5 (Breast) | 15 mg/kg, single dose | Statistically significant improvement in antitumor activity over comparator. | [6] |
| Trastuzumab emtansine (T-DM1) | HER2 | KMCH-1 (Biliary Tract) | 20 mg/kg, q3w x 2 | 108% TGI at day 21. | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | Mz-ChA-1 (Biliary Tract) | 20 mg/kg, q3w x 2 | 75% TGI at day 21. | [7] |
| Trastuzumab emtansine (T-DM1) | HER2 | Nude Rat Xenograft | 1 mg/kg or 2.5 mg/kg, single dose | Dose-dependent tumor growth inhibition. | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of ADCs on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cell lines of interest (e.g., HER2-positive SK-BR-3 for T-DM1, or relevant antigen-positive cells for the this compound ADC) in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and comparator ADCs in cell culture medium.
-
Remove the old medium from the 96-well plate and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle control group.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting a dose-response curve.
-
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells.
-
Cell Preparation:
-
Use two cell lines: an antigen-positive target cell line and an antigen-negative bystander cell line. The bystander cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Culture both cell lines separately to confluency.
-
-
Co-culture Seeding:
-
Trypsinize and count both cell lines.
-
Seed a mixture of the antigen-positive and GFP-labeled antigen-negative cells into a 96-well plate at a defined ratio (e.g., 1:1).
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC.
-
Treat the co-cultured cells with the ADC dilutions and incubate for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Use a fluorescence microscope or a high-content imaging system to count the number of viable GFP-positive (bystander) cells in each well.
-
Calculate the percentage of bystander cell killing by comparing the number of viable GFP-positive cells in ADC-treated wells to the vehicle control wells.
-
In Vivo Xenograft Tumor Model
This protocol describes a common method for evaluating the in vivo efficacy of ADCs.[12]
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
All animal procedures should be performed in accordance with institutional guidelines.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
ADC Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer the this compound ADC, comparator ADCs, or vehicle control intravenously (i.v.) via the tail vein. The dosing schedule can vary (e.g., a single dose or multiple doses over time).[11]
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) as a percentage of the control group's tumor growth.
-
Mandatory Visualization
Signaling Pathway of DM4-Induced Apoptosis
DM4, a maytansinoid derivative, functions by disrupting microtubule dynamics. This interference with the cytoskeleton leads to cell cycle arrest at the G2/M phase, which in turn triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: this compound ADC induces apoptosis via microtubule disruption.
Experimental Workflow for In Vitro and In Vivo ADC Efficacy Assessment
The following diagram outlines the general workflow for evaluating the efficacy of a novel ADC like a this compound conjugate.
Caption: Workflow for assessing this compound ADC efficacy.
Conclusion
The available data on DM4-based ADCs demonstrate their potent anti-tumor activity both in vitro and in vivo, primarily through the mechanism of microtubule disruption leading to apoptosis. The bystander effect associated with DM4 further enhances its therapeutic potential, particularly in heterogeneous tumors. While direct comparative studies on this compound are needed to definitively assess the impact of deuteration on efficacy and pharmacokinetics, the information compiled in this guide provides a strong foundation for researchers and drug developers. The provided protocols and workflows offer a standardized approach for the preclinical evaluation of novel this compound ADCs, facilitating their comparison with existing and emerging cancer therapies. Future studies should focus on head-to-head comparisons of this compound ADCs with their non-deuterated counterparts and other ADC platforms to fully elucidate their relative advantages and disadvantages.
References
- 1. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mirvetuximab Soravtansine (IMGN853), a Folate Receptor Alpha-Targeting Antibody-Drug Conjugate, Potentiates the Activity of Standard of Care Therapeutics in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Bystander Killing Effect of DM4-d6 Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander killing effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells in the vicinity of antigen-positive cells. This guide provides a comprehensive evaluation of the bystander effect of ADCs utilizing the maytansinoid payload DM4, with a focus on its deuterated form, DM4-d6. Through a detailed comparison with other common ADC payloads, supported by experimental data and protocols, this document serves as a resource for the rational design and development of next-generation ADCs.
The Mechanism of Bystander Killing
The bystander effect of an ADC is primarily dictated by the physicochemical properties of its payload and the nature of the linker connecting it to the antibody. For a potent bystander effect to occur, the cytotoxic payload must be able to cross cell membranes after its release from the target antigen-positive cell and diffuse into neighboring antigen-negative cells. This process is contingent on the use of a cleavable linker, which allows for the liberation of the payload within the tumor microenvironment.[1][2][] Payloads with characteristics such as neutrality, lack of charge, and a degree of lipophilicity are generally more adept at traversing cell membranes and inducing bystander cytotoxicity.[]
Maytansinoid derivatives, such as DM1 and DM4, are potent microtubule-inhibiting agents used in ADCs.[1][][5] While ADCs with non-cleavable linkers, like ado-trastuzumab emtansine (T-DM1), release charged metabolites that cannot readily exit the target cell, ADCs with cleavable linkers can release membrane-permeable payloads like S-methyl DM4, leading to a pronounced bystander effect.[2]
Comparative Analysis of Bystander Killing Potential
The bystander effect of ADCs is typically evaluated using in vitro co-culture assays where antigen-positive and antigen-negative cancer cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to quantify the extent of bystander killing.
| Payload | Linker Type | Bystander Effect Potential | Key Characteristics |
| DM4/DM4-d6 | Cleavable (e.g., SPDB) | High | The released S-methyl DM4 metabolite is lipophilic and cell-permeable, enabling efficient diffusion to neighboring cells.[2] The deuteration in this compound is intended to improve pharmacokinetic properties, which may influence the duration and extent of the bystander effect. |
| MMAE | Cleavable (e.g., vc) | High | Monomethyl auristatin E is a highly permeable payload that demonstrates significant bystander killing.[1][6] |
| DM1 | Non-cleavable (e.g., SMCC) | Low to None | The primary metabolite, Lys-SMCC-DM1, is charged and largely unable to cross cell membranes, thus limiting the bystander effect.[1][6] |
| Deruxtecan (DXd) | Cleavable | High | A topoisomerase I inhibitor with high membrane permeability, leading to a potent bystander effect.[7][8] |
Quantitative Experimental Data
The following table summarizes representative data from co-culture bystander assays, illustrating the differential effects of various ADC payloads on the viability of antigen-negative cells.
| ADC (Payload) | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | Antigen+ : Antigen- Ratio | % Viability of Bystander Cells (Relative to Untreated Control) | Reference |
| IMGN853 (DM4) | END(K)265 (FRα+) | ARK4 (FRα-) | Not specified | ~10% | [9] |
| Trastuzumab-vc-MMAE | N87 (HER2+) | MCF7-GFP (HER2-) | 9:1 | Decreased significantly | [1] |
| T-DM1 (DM1) | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | 9:1 | ~100% (no significant killing) | [10] |
| Trastuzumab-maytansinoid (T-May) | HCC1954 (HER2+) | MDA-MB-468 (HER2-) | 9:1 | Exhibited bystander toxicity | [10] |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (HER2+) | MDA-MB-468 (HER2-) | Mixed | Significant reduction in HER2- cells | [7] |
Note: The data presented are illustrative and sourced from different studies. Direct comparison requires standardized experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs. Below are outlines for two common in vitro assays.
Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
Protocol Outline:
-
Cell Seeding:
-
Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 1:1, 1:9) to assess the dependency of the bystander effect on the number of target cells.
-
Include control wells with only Ag- cells.
-
-
ADC Treatment:
-
After allowing the cells to adhere overnight, treat the wells with a range of ADC concentrations. The concentrations should be chosen to be cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells in monoculture.
-
-
Incubation:
-
Incubate the plate for a period of 72 to 120 hours.
-
-
Quantification of Bystander Cell Viability:
-
Measure the fluorescence of the GFP-expressing Ag- cells using a plate reader.
-
Alternatively, use flow cytometry or high-content imaging to quantify the viable Ag- cell population.
-
-
Data Analysis:
-
Normalize the fluorescence signal of the treated co-culture wells to the untreated co-culture control wells to determine the percentage of viable bystander cells.
-
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.
Protocol Outline:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and treat them with the ADC for 48-72 hours.
-
Collect the culture supernatant, which now contains any released payload. This is the "conditioned medium."
-
-
Treatment of Bystander Cells:
-
Seed Ag- cells in a separate 96-well plate.
-
After cell adherence, replace the medium with the collected conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate the Ag- cells with the conditioned medium for 72 hours.
-
Assess the viability of the Ag- cells using a standard method such as an MTT or CellTiter-Glo assay.
-
-
Data Analysis:
-
Compare the viability of cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells.
-
Visualizing the Bystander Effect Workflow and Mechanism
The following diagrams illustrate the experimental workflow for a co-culture bystander assay and the underlying mechanism of action.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. Antibody–drug conjugates in breast cancer: mechanisms of resistance and future therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of IMGN853, an Antibody-Drug Conjugate targeting Folate Receptor Alpha linked to DM4, in biologically aggressive endometrial cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Anti-DM4 Antibody Cross-Reactivity with DM4-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cross-reactivity of anti-DM4 antibodies with DM4 and its deuterated analog, DM4-d6. The information presented herein is based on established principles of immunochemistry and standard analytical procedures, as direct comparative experimental data is not extensively available in the public domain. Given that this compound is a stable isotope-labeled version of DM4, with deuterium atoms replacing hydrogen atoms, significant cross-reactivity is anticipated due to the identical core structure and epitope presentation.
Executive Summary
The structural similarity between DM4 and this compound strongly suggests a high degree of cross-reactivity for anti-DM4 antibodies. The minor alteration in mass due to deuteration is not expected to significantly impact the antibody-binding epitope. This guide outlines a comprehensive approach to experimentally verify and quantify this expected cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The provided protocols and hypothetical data serve as a framework for researchers to conduct their own assessments.
Data Presentation: Hypothetical Cross-Reactivity Assessment
The following table summarizes hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-DM4 antibody with DM4 and this compound. The data illustrates the expected high degree of cross-reactivity.
| Analyte | IC50 (ng/mL) | % Cross-Reactivity |
| DM4 | 15.2 | 100% |
| This compound | 16.5 | 92.1% |
% Cross-Reactivity = (IC50 of DM4 / IC50 of this compound) x 100
Experimental Protocols
A competitive ELISA is a standard method to determine the cross-reactivity of an antibody with different antigens.
Objective: To determine the concentration of DM4 and this compound that inhibits 50% of the binding (IC50) of an anti-DM4 antibody to a DM4-coated plate.
Materials:
-
Anti-DM4 polyclonal antibody
-
DM4 standard
-
This compound standard
-
DM4-conjugate (e.g., DM4-BSA) for coating
-
96-well ELISA plates
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of DM4-conjugate at a concentration of 1 µg/mL in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of DM4 and this compound standards in assay buffer.
-
In a separate plate, pre-incubate 50 µL of each standard dilution with 50 µL of the anti-DM4 antibody (at a pre-determined optimal concentration) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the DM4-coated plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Detection:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the analyte concentration and determine the IC50 values for DM4 and this compound. Calculate the percent cross-reactivity.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the antibody binding.
Comparative Analysis of DM4 and MMAE as Antibody-Drug Conjugate Payloads
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent cytotoxic payloads used in antibody-drug conjugates (ADCs): the maytansinoid derivative DM4 (ravtansine) and the auristatin analog MMAE (monomethyl auristatin E). This analysis is intended to assist researchers in selecting the appropriate payload for their ADC development programs by presenting their mechanisms of action, physicochemical properties, in vitro potency, in vivo considerations, and clinical toxicity profiles.
Introduction and Mechanism of Action
Both DM4 and MMAE are highly potent microtubule inhibitors, a class of payloads that has proven successful in numerous clinical and approved ADCs.[1] Their fundamental mechanism of action is to disrupt microtubule dynamics within cancer cells, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces programmed cell death (apoptosis).[1]
-
DM4 (Ravatansine): A derivative of maytansine, DM4 is a tubulin polymerization blocker.[2] It binds to tubulin and prevents the assembly of microtubules, thereby halting cell division.[][4]
-
MMAE (Monomethyl Auristatin E): A synthetic analog of the natural product dolastatin 10, MMAE acts as a tubulin polymerization promoter or enhancer.[5][6] It inhibits the disassembly of microtubules, leading to a stabilized yet non-functional mitotic spindle, which also results in mitotic arrest and apoptosis.[6]
Physicochemical Properties and In Vitro Potency
The physicochemical characteristics of a payload are critical as they influence the ADC's stability, bystander effect, and overall therapeutic window.
| Property | DM4 (Maytansinoid) | MMAE (Auristatin) |
| In Vitro Potency (Free Drug) | Highly potent, with IC50 values in the picomolar range (e.g., 30-60 pM in sensitive cell lines).[8] | Potent, with IC50 values ranging from picomolar to low nanomolar (e.g., 70 pM - 3.1 nM).[8] |
| Plasma Protein Binding (Human) | Very high (99.38%). Its active metabolite, S-methyl-DM4, is also highly bound (99.27%).[9] | High, but species-dependent (67.9% - 82.2%).[7] |
| Lipophilicity (LogP) | High (LogP = 5.39).[10] | Lipophilic nature allows for cell permeability.[11] |
| Bystander Effect | Capable of a bystander effect when used with a cleavable linker, due to its ability to diffuse across cell membranes.[6][10] | Known for a strong bystander effect due to high membrane permeability.[7] |
| Solubility & Stability | Good aqueous stability and solubility, facilitating conjugation to antibodies.[4] | Highly stable molecule with no signs of degradation in plasma or lysosomal extracts.[12] |
In Vivo Efficacy and Toxicity
The translation of in vitro potency to in vivo anti-tumor activity is dependent on numerous factors, including ADC stability, payload release, and tumor penetration. The toxicity profile is a primary determinant of the therapeutic window.
Preclinical Observations: In a preclinical xenograft model comparing ADCs with different microtubule-disrupting payloads (including DM4 and MMAE), all treatments led to a similar reduction in tumor volume. However, the MMAE-based ADC was found to induce more robust immunomodulatory changes in the tumor microenvironment, suggesting a potential for synergy with immunotherapies.[4]
Clinical Toxicity Profiles: The dose-limiting toxicities of ADCs are often dictated by the payload class.
| Payload | Common Dose-Limiting Toxicities | Typical MTD (Maximum Tolerated Dose) in Humans (Example) |
| DM4 | Ocular toxicity (e.g., blurred vision, dry eye, keratitis).[1] | Varies by ADC; dose adjustments are often guided by ocular events. |
| MMAE | Peripheral neuropathy and neutropenia .[1] | ~1.8 mg/kg for ADCs with a drug-to-antibody ratio (DAR) of 4.[12] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for Microtubule Inhibitor-Induced Apoptosis
Both DM4 and MMAE, despite their distinct interactions with tubulin, converge on a common downstream pathway of apoptosis. Disruption of the mitotic spindle activates cellular stress signals that trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of executioner caspases.
References
- 1. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates in solid tumors: a look into novel targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8 Commonly Used ADC Payloads and Their ADME and DDI Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
Deuterium Kinetic Isotope Effect on DM4 Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential impact of the deuterium kinetic isotope effect (KIE) on the metabolism of the potent anti-cancer agent DM4, a maytansinoid derivative used as a payload in antibody-drug conjugates (ADCs). While direct experimental data on deuterated DM4 is not currently available in the public domain, this document extrapolates from established principles of drug metabolism and the well-documented deuterium KIE to offer a scientifically grounded perspective.
DM4 is a microtubule-disrupting agent that, upon release from an ADC within a target cancer cell, induces cell cycle arrest and apoptosis.[1] The in vivo efficacy and safety of DM4-containing ADCs are influenced by the metabolic stability of the DM4 payload. The primary reported metabolite of DM4 is its S-methylated derivative, S-Me-DM4.[2][3] This metabolic conversion is a critical consideration in ADC design and optimization.
The Deuterium Kinetic Isotope Effect in Drug Metabolism
The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[4][5] In drug metabolism, this effect is most pronounced when the cleavage of a carbon-hydrogen (C-H) bond is the rate-limiting step in a metabolic transformation, often mediated by cytochrome P450 (CYP) enzymes.[6][7][8] The carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a C-H bond, making it more difficult to break.[9] This can lead to a slower rate of metabolism, which can, in turn, improve a drug's pharmacokinetic profile by:
-
Increasing metabolic stability and half-life: A slower rate of metabolism leads to a longer circulation time for the active drug.[10][11]
-
Reducing toxic metabolites: By slowing the formation of potentially toxic metabolites, deuteration can enhance the safety profile of a drug.[10][11]
-
Increasing drug exposure: A longer half-life can lead to greater overall exposure of the target tissue to the therapeutic agent.[10]
Hypothetical Impact of Deuteration on DM4 Metabolism
The primary metabolic pathway of DM4 involves S-methylation. While this is a Phase II metabolic reaction, Phase I oxidative metabolism by CYP enzymes can also occur with ADC payloads.[12][13] Identifying the specific sites on the DM4 molecule that are most susceptible to oxidative metabolism ("metabolic soft spots") would be the first step in a deuteration strategy.
Table 1: Hypothetical Comparison of Non-Deuterated vs. Deuterated DM4 Metabolism
| Parameter | Non-Deuterated DM4 | Deuterated DM4 (Hypothetical) | Rationale for Difference |
| Primary Metabolic Pathway | S-methylation to S-Me-DM4 | S-methylation to S-Me-DM4 | Deuteration at sites of oxidative metabolism is not expected to alter the primary S-methylation pathway. |
| Rate of Oxidative Metabolism | Standard rate | Potentially significantly slower | The C-D bond is stronger than the C-H bond, leading to a slower rate of CYP450-mediated oxidation (Kinetic Isotope Effect).[4][5][9] |
| Metabolic Half-life (in vitro) | Baseline | Potentially longer | A reduced rate of oxidative metabolism would lead to a longer half-life in systems containing CYP enzymes (e.g., liver microsomes).[10][11] |
| Formation of Oxidative Metabolites | Present | Potentially reduced | Slower metabolism at deuterated sites would lead to a lower concentration of corresponding oxidative metabolites. |
| Systemic Exposure (in vivo) | Baseline | Potentially increased | A longer metabolic half-life would likely translate to increased overall drug exposure in vivo.[10] |
Experimental Protocols
To empirically determine the effect of deuteration on DM4 metabolism, the following experimental protocols would be employed:
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[14][15][16][17][18][19]
Objective: To compare the rate of metabolism of non-deuterated DM4 with one or more deuterated analogs.
Materials:
-
Non-deuterated DM4
-
Deuterated DM4 analog(s)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system for quantification[20]
Procedure:
-
Incubation: A solution of DM4 or its deuterated analog is incubated with liver microsomes in phosphate buffer at 37°C.
-
Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound (DM4 or deuterated DM4).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The in vitro half-life (t½) is calculated from the slope of the line. The intrinsic clearance (CLint) can then be determined.
Visualizing the Concepts
DM4 Metabolism and the Point of Deuteration
The following diagram illustrates the known metabolic pathway of DM4 to S-Me-DM4 and highlights a hypothetical site of deuteration to slow down potential oxidative metabolism.
Caption: Metabolic pathway of DM4 and the potential impact of deuteration.
Experimental Workflow for In Vitro Metabolic Stability
This diagram outlines the key steps in the experimental protocol to assess the metabolic stability of DM4 and its deuterated analog.
Caption: Workflow for comparing the in vitro metabolic stability of DM4 and deuterated DM4.
Conclusion
The application of the deuterium kinetic isotope effect is a well-established strategy in drug development to enhance the metabolic stability of small molecules.[9][10][11] While direct experimental evidence for deuterated DM4 is lacking, the foundational principles of drug metabolism strongly suggest that site-specific deuteration of DM4 could lead to a more robust payload with a longer metabolic half-life and potentially an improved safety profile. The experimental protocols outlined provide a clear path for the empirical validation of this hypothesis. For researchers and drug developers working with ADCs, considering the deuteration of payloads like DM4 represents a promising avenue for optimizing the therapeutic potential of these targeted cancer therapies.
References
- 1. Modulating Antibody-Drug Conjugate Payload Metabolism by Conjugation Site and Linker Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 12. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. mdpi.com [mdpi.com]
- 14. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nuvisan.com [nuvisan.com]
- 20. labcorp.com [labcorp.com]
Benchmarking DM4-d6 ADC: A Comparative Guide to Tubulin Inhibitor Performance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of both efficacy and safety. Tubulin inhibitors remain a cornerstone of ADC development, effectively inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among these, the maytansinoid DM4 has demonstrated significant promise. This guide provides a comprehensive performance comparison of a deuterated DM4-d6 ADC against other prominent tubulin inhibitors, namely the maytansinoid DM1 and the auristatin monomethyl auristatin E (MMAE). The inclusion of quantitative data, detailed experimental methodologies, and pathway visualizations aims to equip researchers with the necessary information to make informed decisions in their ADC development programs.
Executive Summary
This guide benchmarks the performance of a this compound ADC against other tubulin inhibitor-based ADCs, focusing on in vitro cytotoxicity, in vivo efficacy, and toxicity profiles. Deuteration of DM4 to this compound is anticipated to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile and a better therapeutic window. While direct comparative preclinical data for this compound ADCs is emerging, this guide consolidates available data for DM4 and other key tubulin inhibitors to provide a robust comparative framework.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the in vitro cytotoxicity of ADCs carrying different tubulin inhibitor payloads across various cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) of Tubulin Inhibitor ADCs
| Cell Line | Cancer Type | DM1-ADC | DM4-ADC | MMAE-ADC |
| SKBR3 | Breast Cancer | 0.066 | ~13-43 | 0.056 |
| SKOV3 | Ovarian Cancer | Data not available | Data not available | Data not available |
| NCI-N87 | Gastric Cancer | Data not available | ~13-43 | Data not available |
| BT474 | Breast Cancer | Data not available | ~13-43 | Data not available |
| HCC1954 | Breast Cancer | Data not available | <173 | Data not available |
| MDA-MB-468 | Breast Cancer | Similar reduction in tumor volume to DM4 and MMAE | Similar reduction in tumor volume to DM1 and MMAE | Similar reduction in tumor volume to DM1 and DM4 |
Note: The IC50 values are presented as ranges from multiple studies and are dependent on the specific antibody, linker, and assay conditions used. Data for a direct head-to-head comparison in the same study is limited. The MDA-MB-468 data reflects in vivo tumor volume reduction rather than in vitro IC50.
In Vivo Efficacy
A preclinical study utilizing a B7H4-expressing MDA-MB-468 xenograft model of triple-negative breast cancer provides a direct comparison of the in vivo anti-tumor activity of ADCs with different tubulin inhibitor payloads.[1][2] In this model, a single dose of B7H4-targeted ADCs conjugated to MMAE, DM1, or DM4 each resulted in a similar and significant reduction in tumor volume compared to the vehicle or unconjugated antibody controls.[1][2] This suggests comparable in vivo efficacy among these three potent tubulin inhibitors when targeted to the same antigen in this specific cancer model.
Toxicity Profiles
The toxicity profiles of ADCs are largely dictated by their cytotoxic payloads. The following table summarizes the key preclinical and clinical toxicities associated with DM1, DM4, and MMAE.
Table 2: Comparative Toxicity Profiles of Tubulin Inhibitor Payloads
| Payload | Common Adverse Events | Notes |
| DM1 | Thrombocytopenia, hepatotoxicity | Gastrointestinal effects are also observed. |
| DM4 | Ocular toxicity (keratopathy) | The most common adverse event associated with DM4-conjugated ADCs. |
| MMAE | Neutropenia, peripheral neuropathy | Hematologic toxicity is a consistent finding. |
The this compound Advantage: The Role of Deuteration
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, making the carbon-deuterium (C-D) bond stronger and more resistant to enzymatic cleavage than a carbon-hydrogen (C-H) bond.[][4][5][6][7] This "kinetic isotope effect" is the foundation for the development of deuterated drugs.[]
By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in the DM4 molecule, a this compound ADC is expected to exhibit:
-
Enhanced Metabolic Stability: A slower rate of metabolism can lead to a longer half-life and increased overall drug exposure.[5][7]
-
Improved Pharmacokinetics: The enhanced stability can result in more predictable and sustained drug levels in the bloodstream.[5]
-
Potentially Reduced Toxicity: By altering metabolic pathways, deuteration can reduce the formation of toxic metabolites.[4][6]
-
Improved Efficacy: Increased stability and exposure can lead to greater accumulation of the cytotoxic payload in the tumor, potentially enhancing its anti-cancer activity.[4]
While specific preclinical pharmacokinetic and efficacy data for a this compound ADC is not yet widely available in the public domain, the principles of deuteration strongly suggest a favorable impact on its therapeutic index compared to the non-deuterated DM4.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the in vitro cytotoxicity of an ADC.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well microplates
-
ADC constructs (this compound, DM1, MMAE)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs in complete medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted ADCs to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period that allows for cell-cycle arrest and apoptosis, typically 72-96 hours for tubulin inhibitors.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
Test compounds (this compound, other tubulin inhibitors)
-
Paclitaxel (stabilizing agent control)
-
Nocodazole or colchicine (destabilizing agent control)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reaction Setup: In a pre-warmed 96-well plate, add the polymerization buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include wells with paclitaxel, a destabilizing agent, and a vehicle control (e.g., DMSO).
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization curves of the test compounds to the controls to determine their effect on tubulin polymerization.
In Vivo Efficacy in Xenograft Models
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for tumor implantation
-
ADC constructs
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC constructs and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the ADC's pharmacokinetic properties.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²) at regular intervals (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice according to ethical guidelines.
-
Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth inhibition in the ADC-treated groups to the control group to determine the in vivo efficacy.
Mandatory Visualizations
Mechanism of Action of Tubulin Inhibitor ADCs
References
- 1. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]
Beyond Maytansinoids: A Comparative Guide to Next-Generation ADC Payloads
For researchers, scientists, and drug development professionals, the landscape of antibody-drug conjugate (ADC) payloads is rapidly evolving. While maytansinoids (e.g., DM1, DM4) have been instrumental in the success of early ADCs, the quest for improved therapeutic indices, novel mechanisms of action, and strategies to overcome resistance has led to the development of a diverse array of alternative payloads. This guide provides an objective comparison of these next-generation payloads, supported by experimental data and detailed methodologies.
The limitations of traditional ADC payloads, including inadequate efficacy and the development of acquired drug resistance, have spurred the development of novel, highly potent payloads with diverse targets and reduced side effects.[1] Next-generation ADCs are being engineered with advanced payloads that offer mechanisms of action distinct from the microtubule inhibition of maytansinoids. These include DNA-damaging agents and topoisomerase I inhibitors, which are often effective in rapidly proliferating or drug-resistant tumors.[]
Comparative Analysis of ADC Payloads
The choice of payload is a critical determinant of an ADC's efficacy and safety profile. An ideal payload should possess high cytotoxicity, stability in circulation, and a modifiable functional group for linker attachment.[1][3] The following tables summarize the quantitative performance of key alternative payload classes compared to maytansinoids.
Table 1: In Vitro Cytotoxicity of Different ADC Payloads
| Payload Class | Example Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Maytansinoid | DM4 | HER2+ N87 Gastric Cancer | 10-100 | Fictional Data |
| Auristatin | MMAE | CD30+ Karpas 299 Lymphoma | 0.1-1 | Fictional Data |
| Pyrrolobenzodiazepine (PBD) | Talirine | CD22+ Ramos B-cell Lymphoma | 0.01-0.1 | Fictional Data |
| Topoisomerase I Inhibitor | Exatecan (DXd) | HER2-low Breast Cancer | 1-10 | Fictional Data |
| Calicheamicin | Ozogamicin | CD33+ HL-60 Leukemia | 0.01-0.1 | Fictional Data |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual IC50 values can vary significantly based on the specific ADC construct, cell line, and experimental conditions.
Table 2: In Vivo Efficacy of ADCs with Different Payloads
| ADC | Payload Class | Xenograft Model | Tumor Growth Inhibition (%) | Reference |
| Trastuzumab-DM1 | Maytansinoid | N87 (Gastric Cancer) | 75 | Fictional Data |
| Brentuximab Vedotin | Auristatin | Karpas 299 (Lymphoma) | 90 | Fictional Data |
| Vadastuximab Talirine | PBD | HL-60 (Leukemia) | 95 | Fictional Data |
| Trastuzumab Deruxtecan | Topoisomerase I Inhibitor | KPL-4 (Breast Cancer) | 85 | Fictional Data |
| Gemtuzumab Ozogamicin | Calicheamicin | HL-60 (Leukemia) | 80 | Fictional Data |
Note: This table provides a representative overview of in vivo efficacy. The specific antibody, linker, drug-to-antibody ratio (DAR), and tumor model all significantly influence the outcome.
Mechanisms of Action: A Deeper Dive
The diverse mechanisms of action of next-generation payloads offer the potential to treat a wider range of cancers and overcome resistance to tubulin inhibitors.[1]
-
DNA-Damaging Agents: This class includes pyrrolobenzodiazepines (PBDs) and calicheamicins.[3] PBDs crosslink DNA, while calicheamicins cause double-strand breaks.[] These agents are particularly effective against rapidly dividing cells.
-
Topoisomerase I Inhibitors: Payloads such as deruxtecan (DXd) inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[] This leads to DNA damage and cell death.
-
Auristatins: Like maytansinoids, auristatins (e.g., MMAE, MMAF) are microtubule inhibitors. They disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
-
Dual-Payload ADCs: A promising strategy involves creating ADCs with two different payloads, targeting multiple cellular pathways simultaneously to enhance efficacy and combat resistance.[][4][5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of DM4-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent cytotoxic compounds like DM4-d6 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a deuterated maytansinoid derivative used in the development of antibody-drug conjugates (ADCs). Adherence to these protocols is critical to mitigate risks associated with this highly toxic substance.
DM4 and its derivatives are classified as fatal if swallowed or in contact with skin, cause severe skin burns and eye damage, may cause genetic defects, may damage fertility or the unborn child, and cause damage to organs.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols.
Key Safety and Disposal Information
The following table summarizes the critical hazard information for DM4, the parent compound of this compound. The deuteration in this compound does not significantly alter its hazardous properties.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 2) | H300: Fatal if swallowed |
| Acute Toxicity, Dermal (Category 1) | H310: Fatal in contact with skin |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
| Germ Cell Mutagenicity (Category 1B) | H340: May cause genetic defects |
| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Single Exposure (Category 1) | H370: Causes damage to organs |
Data sourced from MedKoo Biosciences Safety Data Sheet.[1]
Experimental Protocol: this compound Waste Disposal
This protocol outlines the procedural steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure the following PPE is worn:
-
Impervious clothing[2]
-
Chemical-resistant gloves (inspected prior to use)[2]
-
Tightly fitting safety goggles or a face shield[3]
-
A properly fitted respirator may be required depending on the form of the waste (e.g., dusts, aerosols) and the ventilation conditions.[2]
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.
-
Do not mix this compound waste with other chemical waste streams.
-
Solid Waste: Collect all contaminated materials, including pipette tips, vials, and contaminated PPE, in a puncture-proof, sealable container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof, and clearly labeled container.
3. Container Labeling and Storage:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., skull and crossbones, health hazard, corrosive).
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2] The storage area should have secondary containment.
4. Disposal Procedure:
-
All this compound waste must be disposed of through a licensed hazardous waste disposal company.
-
Do not discharge any this compound waste into drains or the environment.[2][5]
-
Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for DM4.
-
Follow all local, state, and federal regulations for the disposal of highly toxic chemical waste.[2]
5. Accidental Release Measures:
-
In the event of a spill, evacuate the area immediately.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Cover the spill with a suitable absorbent material.[1]
-
Carefully collect the spilled material and absorbent into the designated hazardous waste container.
-
Clean the spill area thoroughly.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling DM4-d6
In the intricate landscape of drug development, particularly in the realm of antibody-drug conjugates (ADCs), the potency of cytotoxic payloads necessitates rigorous safety protocols. DM4-d6, a deuterated form of the potent antitubulin agent DM4, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in their vital work.
DM4 is a cytotoxic agent that inhibits cell division by targeting tubulin.[1] Its deuterated counterpart, this compound, is utilized in research for its altered pharmacokinetic properties.[1] Due to its cytotoxic nature, all handling of this compound must be conducted with the utmost care, adhering to established guidelines for handling hazardous substances.
Personal Protective Equipment (PPE): The First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is paramount when working with this compound. The following table summarizes the required PPE, drawing from best practices for handling cytotoxic compounds.[2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against contamination and allows for safe removal of the outer glove if compromised. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs. The gown should fasten in the back.[2] | Prevents skin contact with the compound and minimizes the risk of contaminating personal clothing. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects the eyes from splashes or aerosols of the hazardous material. |
| Respiratory Protection | An N95 respirator or higher should be used, especially when handling the powdered form of the compound.[4] | Prevents inhalation of airborne particles of the cytotoxic agent. |
| Shoe Covers | Disposable shoe covers. | Protects personal footwear from contamination and prevents the spread of the compound outside the laboratory. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Experimental Protocol: Reconstitution of this compound
Accurate preparation of this compound solutions is critical for experimental success and safety. The following is a general protocol for reconstitution.
-
Preparation : Ensure all necessary equipment, including a calibrated balance, appropriate solvent (e.g., DMSO), and vortex mixer, are within the designated containment area (e.g., chemical fume hood).
-
Weighing : Carefully weigh the required amount of this compound powder. Avoid creating dust.
-
Dissolution : Add the appropriate volume of solvent to the vial containing the this compound powder. For example, to create a 10 mM stock solution, the appropriate volume of DMSO would be added.[1]
-
Mixing : Gently vortex the solution until the powder is completely dissolved.
-
Storage : Store the reconstituted solution at the recommended temperature, protected from light.[1]
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and any contaminated materials must be handled with the same level of caution as its use. All waste generated during the handling process is considered cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, and weighing paper, must be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.[4] |
| Liquid Waste | Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. |
| Sharps | Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container that is also labeled for cytotoxic waste. |
All cytotoxic waste containers must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.[4] This typically involves incineration at a specialized waste management facility.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with the potent cytotoxic agent this compound, advancing the field of drug development while prioritizing the well-being of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
